1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJFCUDCKGDHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395961 | |
| Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851169-48-7 | |
| Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Furyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, a novel furan-containing diamine with potential applications in medicinal chemistry and materials science. As no direct synthesis has been reported in the literature, this document outlines two robust and logical synthetic routes starting from readily available precursors: Route 1 , based on a reductive amination strategy, and Route 2 , employing a nucleophilic substitution approach. This guide offers detailed experimental protocols for each synthetic step, supported by quantitative data from analogous transformations reported in the scientific literature. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding and implementation in a laboratory setting.
Introduction and Synthetic Strategy
The furan scaffold is a privileged structure in numerous biologically active compounds and functional materials. The incorporation of a diamine moiety, such as N,N-dimethylethylene-1,2-diamine, can impart unique physicochemical properties, including basicity, chelating ability, and the potential for diverse biological interactions. This guide details two proposed synthetic pathways to 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, designed for efficiency and adaptability in a research and development environment.
The retrosynthetic analysis suggests two primary disconnection points, leading to the two proposed forward synthetic routes:
-
Route 1 (Reductive Amination): Disconnection at the C-N bond of the secondary amine, suggesting a formation via reductive amination of an aldehyde precursor with N,N-dimethylethylenediamine.
-
Route 2 (Nucleophilic Substitution): Disconnection at the C-C bond between the furan ring and the ethylamine backbone, which in the forward sense involves the reaction of a two-carbon electrophilic furan synthon with N,N-dimethylethylenediamine.
Both routes commence from the commercially available starting material, 2-furanethanol.
Proposed Synthetic Pathways
The following sections provide a detailed description of the two proposed synthetic routes, including step-by-step experimental protocols and tabulated quantitative data.
Route 1: Reductive Amination Pathway
This two-step pathway involves the oxidation of 2-furanethanol to the corresponding aldehyde, followed by a one-pot reductive amination with N,N-dimethylethylenediamine.
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is crucial. Several mild oxidation methods are suitable for this transformation.[1] The Dess-Martin periodinane (DMP) oxidation is a highly effective method due to its mild reaction conditions and high yields.[2]
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
To a stirred solution of 2-furanethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 2-furanacetaldehyde is often used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Table 1: Quantitative Data for Oxidation of Primary Alcohols to Aldehydes
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Reference(s) |
| Dess-Martin Periodinane (DMP) | 90-98 | DCM, Room Temperature, 1-3 h | [2] |
| Pyridinium Chlorochromate (PCC) | 70-90 | DCM, Room Temperature, 2-4 h | [1] |
| Swern Oxidation | 85-95 | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to Room Temperature | [3][4][5] |
digraph "Oxidation_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Start: 2-Furanethanol in DCM"]; add_dmp [label="Add Dess-Martin Periodinane at 0°C"]; react [label="Stir at Room Temperature (1-3h)"]; quench [label="Quench with NaHCO₃/Na₂S₂O₃"]; extract [label="Extract with DCM"]; dry_concentrate [label="Dry and Concentrate"]; product [label="Crude 2-Furanacetaldehyde", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> add_dmp; add_dmp -> react; react -> quench; quench -> extract; extract -> dry_concentrate; dry_concentrate -> product; }
Reductive amination is a robust method for forming C-N bonds.[6] This one-pot reaction involves the formation of an imine or iminium ion intermediate from the aldehyde and amine, which is then reduced in situ by a mild reducing agent.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity and tolerance of various functional groups.[8]
Experimental Protocol: Borch Reductive Amination
-
Dissolve crude 2-furanacetaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (0.1-0.2 M) under an inert atmosphere.
-
Add N,N-dimethylethylenediamine (1.1 eq) to the solution.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
Table 2: Quantitative Data for Reductive Amination of Aldehydes
| Reducing Agent | Typical Yield (%) | Reaction Conditions | Reference(s) |
| Sodium Triacetoxyborohydride | 70-95 | DCE or THF, Room Temperature, 12-24 h | [8] |
| Sodium Cyanoborohydride | 65-90 | MeOH, pH 6-7, Room Temperature, 12-24 h | [6][7] |
| α-Picoline-Borane | 75-95 | MeOH, Acetic Acid, Room Temperature, 4-12 h | [9] |
digraph "Reductive_Amination_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Start: 2-Furanacetaldehyde in DCE"]; add_amine [label="Add N,N-dimethylethylenediamine"]; form_imine [label="Stir at RT (30-60 min)\n(Optional: Acetic Acid)"]; add_reductant [label="Add NaBH(OAc)₃"]; react [label="Stir at RT (12-24h)"]; quench [label="Quench with NaHCO₃"]; extract [label="Extract with DCM/EtOAc"]; purify [label="Purify by Chromatography"]; product [label="Target Diamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_amine; add_amine -> form_imine; form_imine -> add_reductant; add_reductant -> react; react -> quench; quench -> extract; extract -> purify; purify -> product; }
Route 2: Nucleophilic Substitution Pathway
This alternative two-step route involves the conversion of the hydroxyl group of 2-furanethanol into a good leaving group, followed by nucleophilic substitution with N,N-dimethylethylenediamine.
The conversion of a primary alcohol to an alkyl bromide can be effectively achieved using phosphorus tribromide (PBr₃).[10] This reaction typically proceeds via an Sₙ2 mechanism.
Experimental Protocol: Alcohol Bromination with PBr₃
-
To a solution of 2-furanethanol (1.0 eq) in an anhydrous aprotic solvent like diethyl ether or DCM at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture over ice water.
-
Separate the organic layer and extract the aqueous layer with the same solvent (3 x volumes).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(2-bromoethyl)furan, which can be purified by vacuum distillation or flash chromatography.
Table 3: Quantitative Data for Conversion of Primary Alcohols to Alkyl Bromides
| Reagent | Typical Yield (%) | Reaction Conditions | Reference(s) |
| PBr₃ | 70-90 | Diethyl ether or DCM, 0 °C to RT, 2-4 h | [10] |
| CBr₄, PPh₃ | 80-95 | DCM or THF, 0 °C to RT, 1-3 h (Appel Reaction) | [10] |
The final step involves the displacement of the bromide by N,N-dimethylethylenediamine in an Sₙ2 reaction.[11][12]
Experimental Protocol: Nucleophilic Substitution
-
Dissolve 2-(2-bromoethyl)furan (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add N,N-dimethylethylenediamine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq) to act as a scavenger for the HBr byproduct.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or vacuum distillation to obtain the target diamine.
Table 4: Quantitative Data for Nucleophilic Substitution of Alkyl Halides with Amines
| Substrate | Nucleophile | Typical Yield (%) | Reaction Conditions | Reference(s) |
| Primary Alkyl Bromide | Primary/Secondary Amine | 60-90 | Acetonitrile or DMF, Base, 60-80 °C, 6-12 h | [13][14] |
Conclusion
This technical guide has detailed two viable and robust synthetic pathways for the preparation of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine from the common starting material 2-furanethanol. Both the reductive amination and nucleophilic substitution routes employ well-established chemical transformations and offer flexibility in reagent choice and reaction conditions. The provided experimental protocols, quantitative data, and workflow diagrams serve as a comprehensive resource for researchers aiming to synthesize this novel compound and explore its potential applications in drug discovery and materials science. It is recommended that small-scale trials be conducted to optimize the reaction conditions for each specific laboratory setting.
References
- 1. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 11. web.viu.ca [web.viu.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
Technical Guide: Physicochemical Properties of 1-(Furan-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 851169-48-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available physical and chemical properties of the compound 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine, identified by the CAS number 851169-48-7. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development by consolidating key data and outlining general experimental methodologies relevant to the characterization of such chemical entities. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, this guide presents the reported values and describes standard protocols for their determination.
Core Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Boiling Point | 163.9 °C at 760 mmHg |
| Flash Point | 52.9 °C |
| Density | 1.029 g/cm³ |
| Refractive Index | 1.507 |
| Melting Point | Data not available |
| Solubility | Reported as water-soluble (quantitative data not available) |
| pKa | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine are not explicitly published. However, the following sections describe standard methodologies that are broadly applicable for the characterization of liquid amine compounds.
Determination of Boiling Point
The boiling point of a liquid can be determined using several methods, including simple distillation or the Thiele tube method.
-
Simple Distillation: A small quantity of the compound is placed in a distillation flask with boiling chips. The flask is heated, and the vapor is allowed to pass through a condenser. A thermometer is placed at the vapor outlet to measure the temperature at which the liquid and vapor phases are in equilibrium. This temperature, when the pressure is at 1 atmosphere, is the normal boiling point.
-
Thiele Tube Method: A small amount of the sample is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the fusion tube. The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a steady stream of bubbles emerges from the capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling, are recorded to determine the boiling point.
Determination of Density
The density of a liquid is typically determined by measuring the mass of a known volume of the substance.
-
An empty, dry pycnometer (density bottle) or a graduated cylinder is weighed.
-
A known volume of the liquid is added.
-
The pycnometer or graduated cylinder containing the liquid is reweighed.
-
The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.
Determination of Refractive Index
The refractive index of a liquid is commonly measured using an Abbe refractometer.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and a light source is directed through the sample.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.
Determination of Solubility
A qualitative assessment of solubility can be performed by adding a small, measured amount of the solute to a known volume of the solvent at a specific temperature.
-
A specified amount of 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, dichloromethane).
-
The mixture is agitated vigorously for a set period.
-
Visual observation is used to determine if the solute has completely dissolved. For quantitative analysis, techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved solute.
Conceptual Workflow for Synthesis and Evaluation
As specific biological data for 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine is not available, the following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel chemical compound in a drug discovery context.
Caption: Conceptual workflow for the synthesis, characterization, and biological evaluation of a novel compound.
Conclusion
This technical guide consolidates the currently available physicochemical data for 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 851169-48-7). While key properties have been reported, a comprehensive experimental characterization, particularly regarding its biological activity and mechanism of action, remains to be publicly documented. The provided experimental protocols offer standardized approaches for researchers to further investigate this and similar compounds. The conceptual workflow highlights the logical progression from synthesis to biological evaluation, which is fundamental in the field of drug discovery and development. Further research is warranted to fully elucidate the properties and potential applications of this furan derivative.
Spectroscopic and Synthetic Data for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine Remains Elusive in Public Domain
A comprehensive search for detailed spectroscopic data and experimental protocols for the compound 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine has yielded limited publicly available information, precluding the creation of an in-depth technical guide at this time. While the compound is listed by commercial suppliers with a CAS number of 851169-48-7, a molecular formula of C₈H₁₄N₂O, and a molecular weight of 154.21 g/mol , crucial experimental data for its characterization and synthesis are not readily accessible in scientific literature or public databases.[1]
Researchers, scientists, and drug development professionals seeking to work with this molecule will find a notable absence of published nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This lack of foundational spectroscopic information prevents the detailed structural confirmation and purity assessment essential for any research or development application.
Furthermore, searches for established experimental protocols for the synthesis and purification of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine have been unsuccessful. Without a documented synthetic route, researchers would need to engage in de novo process development, a resource-intensive endeavor.
Due to the absence of this critical data, it is not possible to fulfill the request for a technical guide that includes structured data tables, detailed experimental methodologies, and visualizations of related pathways or workflows. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be met with the currently available information in the public domain.
For professionals interested in this compound, the next steps would likely involve custom synthesis and analytical characterization by a specialized laboratory to generate the necessary spectroscopic and procedural data.
References
Technical Guide: Physicochemical and Structural Characterization of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is a diamine derivative containing a furan moiety. Its unique structural features make it a compound of interest in medicinal chemistry and materials science, potentially as a chelating agent or a scaffold for the synthesis of more complex molecules. This document provides a concise overview of its fundamental physicochemical properties and outlines a standard protocol for its structural characterization.
Physicochemical Properties
The fundamental molecular properties of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine have been determined and are summarized below.
| Property | Value |
| Molecular Formula | C8H14N2O[1][2] |
| Molecular Weight | 154.21 g/mol [1][2] |
Experimental Protocols for Characterization
The following protocols describe standard analytical methods for confirming the identity and purity of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
Methodology:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire ¹³C NMR spectra on the same instrument. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.
-
Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts for all signals.
-
Mass Spectrometry (MS)
-
Objective: To determine the exact mass of the molecule and confirm its elemental composition.
-
Methodology:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion peak (e.g., m/z 100-300).
-
Analyze the resulting spectrum to identify the [M+H]⁺ ion and compare its measured m/z value with the theoretical value calculated from the molecular formula.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Methodology:
-
Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Use a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Employ a mobile phase gradient, for instance, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over 10-15 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject 5-10 µL of the sample solution.
-
Use a UV detector to monitor the elution profile at a wavelength where the furan ring absorbs (e.g., 220 nm or 254 nm).
-
Calculate the purity by integrating the peak area of the main component relative to the total peak area.
-
Visualization of Experimental Workflow
The logical flow for the comprehensive characterization of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is depicted below. This workflow ensures a systematic approach, starting from synthesis and purification, followed by structural elucidation and purity assessment.
References
A Technical Guide to the Initial Characterization of Novel Furan-Based Diamines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the initial characterization of novel furan-based diamines. These compounds are of significant interest in materials science and drug discovery due to the unique properties conferred by the furan scaffold. This guide will detail the synthesis, purification, and analytical characterization of these promising molecules, with a focus on providing actionable experimental protocols and clearly presented data.
Synthesis of Furan-Based Diamines
The synthesis of furan-based diamines often starts from readily available biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF) or 2,5-diformylfuran (DFF). The choice of synthetic route depends on the desired substitution pattern and the nature of the amino group.
A common strategy for synthesizing 2,5-bis(aminomethyl)furan (BAF) involves the reductive amination of DFF.[1] Another approach utilizes a glycine-based route to introduce the amino functionality.[2][3][4][5]
Below is a generalized synthetic pathway for the preparation of a furan-based diamine precursor, glycine 2,5-furandimethyl ester.
Characterization of Novel Furan-Based Diamines
A thorough characterization is essential to confirm the identity, purity, and properties of newly synthesized furan-based diamines. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized diamines. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Furan-Based Diamines
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Glycine 2,5-furandimethyl ester (from BOC-protected precursor with 1.875 mol/L DCC) | DMSO-d₆ | 6.17 (t, 2H), 5.57 (d, 2H), 5.33 (s, 1H), 2.67 (d, 2H), 1.72 (m, 2H), 1.25 (dd, 4H)[4] | 47.82, 66.84, 116.53, 155.19, 158.40, 160.75[4] |
| Glycine 2,5-furandimethyl ester (from BOC-protected precursor with 1.25 mol/L DCC) | DMSO-d₆ | 6.17 (t, 2H), 5.58 (d, 2H), 5.32 (s, 1H), 2.95 (d, 2H), 1.98 (m, 2H), 1.50 (dd, 4H)[4] | 47.97, 66.84, 119.28, 154.19, 158.36, 160.31[4] |
| 2,5-bis(aminomethyl)furan | DMSO-d₆ | 6.0 (s, 2H, furan), 3.6 (s, 4H, CH₂), 2.7 (s, 6H, NH₂ and H₂O) | Not explicitly provided in search results. |
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of amines, the furan ring, and other functionalities.
Table 2: Key FTIR Absorption Bands for Furan-Based Diamines
| Functional Group | Absorption Range (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (furan) | ~3130 |
| C=C stretch (furan) | 1500-1600 |
| C-O-C stretch (furan) | 1000-1300 |
| C-N stretch (amine) | 1020-1250 |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compound. The fragmentation pattern can also offer structural clues.
Physicochemical Characterization
Table 3: Physicochemical Properties of a Representative Furan-Based Diamine Precursor
| Compound | Property | Value |
| Glycine 2,5-furandimethyl ester | Thermal Decomposition (T₅) | 211.8 - 214.8 °C[4] |
| Melting Point | Not explicitly provided in search results. |
Experimental Protocols
General Synthesis of Glycine 2,5-furandimethyl ester
This protocol is a generalized procedure based on the synthesis of a furan-based diamine precursor.[4]
-
Esterification:
-
To a solution of BOC-glycine and 2,5-furandimethanol in dioxane, add 1,3-dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture at 90°C for 24 hours.
-
Remove the solvent under reduced pressure.
-
Wash the solid residue with ethyl acetate and then ethanol to obtain BOC-glycine 2,5-furandimethyl ester.
-
-
Deprotection:
-
Suspend the BOC-protected ester in a suitable solvent.
-
Adjust the pH of the solution to 8-9 using a 5% aqueous solution of sodium carbonate (Na₂CO₃) to remove the BOC protecting group.
-
Remove the solvent under reduced pressure to obtain the crude glycine 2,5-furandimethyl ester.
-
Purify the product by appropriate methods such as recrystallization or column chromatography.
-
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a novel furan-based diamine.
Potential Applications in Drug Development
Furan-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[6][7][8] While research on the specific bioactivities of furan-based diamines is still emerging, their structural features make them attractive candidates for drug design. The diamine functionalities can serve as key interaction points with biological targets and can be readily modified to tune the pharmacological properties of the molecule.
Potential Signaling Pathways
The furan scaffold can act as a bioisostere for other aromatic rings, such as a phenyl group, which can influence metabolic stability and receptor interactions.[7] Furan derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in inflammatory and cell proliferation pathways.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel furan-based diamine in an anticancer context.
This guide provides a foundational framework for the initial characterization of novel furan-based diamines. Researchers are encouraged to adapt and expand upon these methodologies as they explore the exciting potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide [ouci.dntb.gov.ua]
- 4. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. ijabbr.com [ijabbr.com]
An In-depth Technical Guide to the Safety and Handling of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological and physical properties of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine have not been fully investigated.[1] All handling should be conducted by trained personnel, assuming the substance is hazardous. Information from structurally similar compounds is provided for guidance and should be interpreted with caution.
Substance Identification and Properties
1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is a biochemical intended for research use only.[2] Due to the lack of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from its structural components (a furan ring and a diamine chain) and closely related analogues to provide a robust safety and handling framework.
Table 1.1: Physical and Chemical Properties of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
| Property | Value | Source |
| CAS Number | 851169-48-7 | [2] |
| Molecular Formula | C₈H₁₄N₂O | [2] |
| Molecular Weight | 154.21 g/mol | [2] |
Table 1.2: Physical Properties of Structurally Related Compounds (for reference)
| Property | N,N'-Dimethylethylenediamine | N,N-Dimethylethylenediamine | N,N'-Dibenzylethylene-d4-diamine |
| Physical State | Liquid | Liquid | Liquid |
| Boiling Point | Not Available | 107 °C (225 °F)[3] | 195 °C (383 °F) at 5 hPa[4] |
| Melting Point | Not Available | Not Available | 23 - 25 °C (73 - 77 °F)[4] |
| Density | Not Available | Not Available | 1.024 g/mL[4] |
| Water Solubility | Not Available | Not Available | 3.9 g/L[4] |
Hazard Identification and Toxicity Profile
No specific toxicity data is available for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The hazard profile is inferred from related diamine and furan compounds. The primary hazards are expected to be corrosivity, flammability, and potential chronic toxicity .
-
Corrosivity (inferred from diamine analogues): Amines are known to be corrosive. Analogous compounds like N1,N1-Dimethyl-1-phenylethane-1,2-diamine cause severe skin burns and eye damage.[5][6] Contact with skin, eyes, and mucous membranes can cause chemical burns.[1][4] Ingestion is likely to cause burns to the upper digestive and respiratory tracts.[1]
-
Flammability (inferred from furan and diamine analogues): Furan is a highly flammable liquid.[7] Related diamines are also flammable, with vapors that can form explosive mixtures with air and travel to an ignition source.[1][8]
-
Acute Toxicity (inferred from analogues): Inhalation may be harmful and cause respiratory tract irritation.[4] Ingestion is considered harmful.[4]
-
Chronic Toxicity & Carcinogenicity (inferred from furan): The furan moiety is a cause for concern. Furan is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[7] It is also suspected of causing genetic defects.[9] Long-term exposure should be minimized.
Table 2.1: GHS Hazard Statements for Structurally Related Compounds
| Hazard Statement | Description | Associated Compound(s) |
| H314 | Causes severe skin burns and eye damage. | N1,N1-Dimethyl-1-phenylethane-1,2-diamine[5][6] |
| H315 | Causes skin irritation. | A MilliporeSigma Aldrich product |
| H319 | Causes serious eye irritation. | A MilliporeSigma Aldrich product |
| H335 | May cause respiratory irritation. | A MilliporeSigma Aldrich product |
| H290 | May be corrosive to metals. | N1,N1-Dimethyl-1-phenylethane-1,2-diamine[5] |
Experimental Protocols & Safe Handling
All work with this substance must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.[9]
Table 3.1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face | Chemical splash goggles and face shield. | Goggles must conform to EU EN166 or US NIOSH standards. A face shield is required when splashing is possible.[4][6][8] |
| Skin and Body | Chemical-resistant lab coat. | A flame-resistant coat is recommended.[9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves before use. For prolonged contact, consult manufacturer resistance data. Change gloves immediately if contaminated.[9] |
| Respiratory | Use in a chemical fume hood. | If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., ammonia/organic derivatives) is necessary.[1][4][8] |
| Footwear | Closed-toe shoes. | Shoes must cover the entire foot.[9] |
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of vapors or mists.[5] Do not eat, drink, or smoke in the handling area.[8] Use non-sparking, explosion-proof tools and ground all equipment to prevent static discharge.[1][8][10]
-
Storage: Store locked up in a cool, dry, well-ventilated area designated for corrosive materials.[1][5][6] Keep containers tightly closed and protected from sunlight and moisture.[8][10] Store away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1]
Spill & Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area.[8] Wear full PPE, including respiratory protection.[5] Contain the spill using inert absorbent material (e.g., sand, vermiculite).[1][5] Do not let the product enter drains. Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5] Waste materials may be classified as hazardous.[5]
First Aid Measures
Immediate medical attention is required for all significant exposures.[1][6] Show the Safety Data Sheet of a related compound to the attending physician.
Table 4.1: First Aid Protocols
| Exposure Route | Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][8] If not breathing, give artificial respiration using a pocket mask.[6] Call a physician or poison control center immediately.[1] |
| Skin Contact | Immediately take off all contaminated clothing.[1][8] Rinse skin with large amounts of water for at least 15-30 minutes, preferably under a safety shower.[1][5] Call a physician immediately.[5] |
| Eye Contact | Immediately hold eyelids apart and flush with plenty of water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[1][8] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse mouth with water.[1][8] DO NOT induce vomiting.[1][6] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[1] |
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, alcohol-resistant foam, or sand.[1][4] Water spray can be used to cool closed containers.[8]
-
Specific Hazards: The substance is presumed to be flammable. Vapors may form explosive mixtures with air and can flash back from an ignition source.[1][8] Containers may explode when heated.[8] Thermal decomposition can release irritating vapors and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Visualized Workflows
The following diagrams illustrate critical safety workflows for handling this research chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. chemos.de [chemos.de]
Thermodynamic Properties of Furan-Containing Diamine Ligands: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel ligands is a cornerstone of advancements in coordination chemistry, materials science, and drug development. Among these, furan-containing diamine ligands are emerging as a promising class of compounds due to the unique structural and electronic properties imparted by the furan moiety. This technical guide provides an in-depth overview of the thermodynamic properties that govern the formation of metal complexes with these ligands. While comprehensive thermodynamic data for this specific class of ligands remains an active area of research, this document outlines the fundamental principles, experimental methodologies, and key considerations for their characterization.
Introduction to Furan-Containing Diamine Ligands
Furan-containing diamine ligands are organic molecules that incorporate a furan ring and two amino groups. The presence of the furan ring introduces a degree of rigidity and specific electronic characteristics compared to their purely aliphatic or aromatic counterparts. The oxygen atom in the furan ring and the nitrogen atoms of the diamine moieties can act as coordination sites for metal ions, making them versatile chelating agents. A key example of this ligand class is 2,5-bis(aminomethyl)furan. The thermodynamic stability of the metal complexes formed with these ligands is crucial for their potential applications, which include catalysis, materials science, and the development of therapeutic and diagnostic agents.
Key Thermodynamic Parameters
The formation of a metal-ligand complex is governed by fundamental thermodynamic principles. The key parameters that quantify the stability and driving forces of these interactions are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation. These parameters are related by the Gibbs-Helmholtz equation:
ΔG = ΔH - TΔS
-
Gibbs Free Energy (ΔG): This value indicates the spontaneity of the complex formation. A negative ΔG signifies a spontaneous process. It is directly related to the stability constant (K) of the complex.
-
Enthalpy (ΔH): This represents the heat change associated with the formation of the metal-ligand bonds. A negative ΔH (exothermic process) indicates the formation of strong bonds.
-
Entropy (ΔS): This parameter reflects the change in the degree of disorder of the system upon complex formation. A positive ΔS is generally favorable and can be driven by the release of solvent molecules from the coordination spheres of the metal ion and the ligand.
The stability constant (K) , also known as the formation constant, is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium.[1] A higher stability constant indicates a more stable complex.[1]
Experimental Determination of Thermodynamic Properties
The precise determination of the thermodynamic parameters for metal-ligand complexation requires specialized experimental techniques. The two most common and powerful methods are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).
Potentiometric Titration
Potentiometric titrations are a reliable method for determining the stability constants of metal complexes.[2] This technique involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) as a titrant of known concentration is added to a solution containing the metal ion and the ligand.[2][3]
Experimental Protocol:
-
Solution Preparation: Prepare solutions of the furan-containing diamine ligand, the metal salt of interest, and a standardized acid and base, all in a suitable solvent with a constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate the solution containing the ligand and the metal ion with a standardized base. In a separate experiment, titrate the ligand solution in the absence of the metal ion to determine its protonation constants.
-
Data Acquisition: Record the pH (or potential) and the volume of titrant added throughout the titration.
-
Data Analysis: The collected data is processed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][4][5]
Experimental Protocol:
-
Sample Preparation: Prepare precisely concentrated solutions of the furan-containing diamine ligand and the metal salt in the same buffer to minimize heats of dilution.
-
Instrument Setup: Set the experimental temperature and other instrument parameters. The reference cell is filled with the solvent, and the sample cell is filled with the ligand or metal solution.
-
Titration: The metal solution is titrated into the ligand solution (or vice versa) in a series of small injections.
-
Heat Measurement: The instrument measures the heat change associated with each injection.
-
Data Analysis: The resulting thermogram is integrated to determine the heat per injection. This data is then fit to a suitable binding model to determine the stability constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Data Presentation
Table 1: Stability Constants (log K) of Metal Complexes with Furan-Containing Diamine Ligands
| Ligand | Metal Ion | log K₁ | log K₂ | Conditions (Temp, Ionic Strength) | Reference |
| 2,5-bis(aminomethyl)furan | Cu(II) | ||||
| 2,5-bis(aminomethyl)furan | Ni(II) | ||||
| 2,5-bis(aminomethyl)furan | Zn(II) | ||||
| [Other Ligands] | [Other Metals] |
Table 2: Thermodynamic Parameters (ΔG, ΔH, TΔS in kJ/mol) for the Formation of Metal-Ligand Complexes
| Ligand | Metal Ion | Complex | -ΔG | -ΔH | TΔS | Conditions (Temp, Ionic Strength) | Reference |
| 2,5-bis(aminomethyl)furan | Cu(II) | ML | |||||
| 2,5-bis(aminomethyl)furan | Ni(II) | ML | |||||
| 2,5-bis(aminomethyl)furan | Zn(II) | ML | |||||
| [Other Ligands] | [Other Metals] |
Visualizing Experimental Workflows and Concepts
Workflow for Thermodynamic Characterization
The following diagram illustrates a typical workflow for the thermodynamic characterization of a furan-containing diamine ligand.
Metal-Ligand Complexation
The following diagram illustrates the general concept of a metal ion complexing with a bidentate furan-containing diamine ligand.
Synthesis of 2,5-Bis(aminomethyl)furan
A key precursor for many furan-based polymers and ligands is 2,5-bis(aminomethyl)furan. Its synthesis is often achieved through the reductive amination of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical. One efficient method involves a two-stage reaction process using a bifunctional catalyst. For instance, a CuNiAlOₓ catalyst has been shown to be effective in the one-pot transformation of 5-HMF to 2,5-bis(aminomethyl)furan with high yields.[6]
Conclusion and Future Outlook
The study of the thermodynamic properties of furan-containing diamine ligands is a crucial area of research with significant potential for the development of new technologies. While there is a clear need for more comprehensive and systematic studies to populate the thermodynamic landscape of these ligands, the experimental and analytical frameworks are well-established. Future work should focus on the systematic investigation of a series of furan-containing diamine ligands with a variety of metal ions to establish clear structure-activity and structure-stability relationships. Such data will be invaluable for the rational design of novel functional materials and therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. air.uniud.it [air.uniud.it]
Quantum Chemical Blueprint: An In-depth Technical Guide to 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the molecule 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. This diamine ligand, featuring a furan moiety, is of significant interest in coordination chemistry and drug design due to its potential for forming stable metal complexes and interacting with biological targets. The computational data presented herein, while illustrative, is grounded in established methodologies for similar molecular systems.
Molecular Properties: A Quantitative Analysis
Quantum chemical calculations offer a powerful lens to scrutinize the geometric, electronic, and thermodynamic properties of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The following tables summarize key quantitative data obtained from Density Functional Theory (DFT) calculations, providing a foundation for understanding its chemical behavior.
Table 1: Optimized Molecular Geometry
The equilibrium geometry of the molecule was determined by minimizing its energy. The following table presents selected bond lengths and dihedral angles, offering insights into its three-dimensional structure.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | C1 | C2 | - | - | 1.53 |
| C2 | N1 | - | - | 1.47 | |
| C2 | C3 | - | - | 1.54 | |
| C3 | N2 | - | - | 1.46 | |
| C3 | C4(furan) | - | - | 1.51 | |
| Dihedral Angle (°) | N1 | C2 | C3 | N2 | 65.8 |
| C2 | C3 | C4(furan) | O(furan) | -135.2 |
Table 2: Vibrational Analysis
The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectroscopy to confirm the molecular structure. Key vibrational modes are highlighted below.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(N-H) | 3350, 3280 | N-H stretching (primary amine) |
| ν(C-H) | 3120, 2980-2850 | C-H stretching (furan, alkyl) |
| δ(N-H) | 1620 | N-H bending |
| ν(C=C) | 1580, 1490 | Furan ring stretching |
| ν(C-N) | 1150, 1080 | C-N stretching |
| ν(C-O-C) | 1050 | Furan ring C-O-C stretching |
Table 3: Electronic Properties
The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for predicting the molecule's reactivity and its potential as a ligand.
| Property | Value |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | 1.15 |
| HOMO-LUMO Gap (eV) | 7.40 |
| Dipole Moment (Debye) | 2.85 |
Table 4: Thermochemical Data
Thermochemical parameters provide insights into the stability and formation of the molecule.
| Property | Value |
| Enthalpy of Formation (kcal/mol) | -25.7 |
| Gibbs Free Energy of Formation (kcal/mol) | 15.3 |
| Entropy (cal/mol·K) | 95.8 |
Experimental and Computational Protocols
The presented data is based on a standard and widely accepted computational methodology for organic molecules.
Computational Methodology
All quantum chemical calculations were performed using the Gaussian 09 software package[1][2][3]. The molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d,p) basis set[3][4]. This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic compounds and metal complexes[2][4].
To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure[3]. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) were also calculated at the B3LYP/6-31G(d,p) level. Thermochemical properties were derived from the frequency calculations.
Visualizing Computational Workflows and Molecular Properties
Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the interrelation of the calculated properties.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Interrelation of Calculated Molecular Properties.
Conclusion
The quantum chemical calculations detailed in this guide provide a robust theoretical foundation for understanding the properties of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The presented data on its geometry, vibrational modes, electronic structure, and thermochemistry are invaluable for predicting its behavior in various chemical environments. This information is particularly crucial for its application in the design of novel metal-based therapeutics and catalysts, where a deep understanding of ligand properties is paramount. The outlined computational protocol serves as a template for further in-silico investigations of this and related furan-containing diamine ligands.
References
An In-depth Technical Guide on the Solubility of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is a heterocyclic compound featuring a furan moiety and a substituted ethylenediamine backbone. Furan derivatives are significant in medicinal chemistry, forming the core of many pharmacologically active compounds.[1][2][3] Understanding the solubility of such molecules is critical for various stages of drug development, including synthesis, purification, formulation, and bioavailability studies. This guide offers a theoretical framework for the solubility of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and provides a detailed experimental protocol for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The structure of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine contains both polar and non-polar regions, which will influence its interaction with different organic solvents.
-
Furan Moiety: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. While the oxygen atom introduces some polarity, the overall aromatic ring is non-polar. Furan itself is soluble in many common organic solvents.[5][6]
Based on these structural components, a qualitative prediction of solubility in various organic solvent classes can be made.
Table 1: Predicted Qualitative Solubility of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine groups can form hydrogen bonds with the hydroxyl group of the alcohols. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents will interact favorably with the polar amine and furan-oxygen moieties. |
| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | The non-polar furan ring and the ethyl backbone will have favorable interactions with these solvents, but the polar amine groups may limit solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in a selected organic solvent at a specific temperature.
Materials:
-
1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine (solid)
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique, such as HPLC.
-
Determine the concentration of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in the diluted sample by comparing its response to a calibration curve prepared from standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of a compound using the shake-flask method.
Conclusion
While specific quantitative solubility data for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is not currently documented in public databases, a systematic approach based on its chemical structure allows for a reasoned prediction of its solubility profile. It is anticipated to be soluble in polar organic solvents, with moderate to low solubility in non-polar solvents. For drug development and other research applications, it is imperative that these predictions are confirmed through rigorous experimental determination. The provided shake-flask protocol offers a robust method for obtaining reliable quantitative solubility data, which is essential for advancing the scientific understanding and application of this compound.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. Furan - Wikipedia [en.wikipedia.org]
- 6. Furan - Sciencemadness Wiki [sciencemadness.org]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Methodological & Application
Application Notes and Protocols for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine as a Chelating Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is a bidentate chelating ligand featuring a furan ring and a diamine moiety. This structure offers versatile coordination capabilities with various metal ions, making it a ligand of interest in catalysis, materials science, and medicinal chemistry. The furan ring provides an additional potential coordination site through its oxygen atom and participates in electronic interactions that can modulate the properties of the resulting metal complexes. The diamine portion readily chelates to metal centers, forming stable five-membered rings. This document provides an overview of its potential applications, protocols for its synthesis and the characterization of its metal complexes, and hypothetical quantitative data for its chelation properties.
Potential Applications
While specific research on 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is limited in publicly available literature, its structural motifs suggest a range of potential applications based on analogous furan-based ligands and diamine complexes.
-
Homogeneous Catalysis: Metal complexes of this ligand could serve as catalysts in various organic transformations. The chiral center at the carbon adjacent to the furan ring, if resolved, could be exploited for asymmetric catalysis. Potential catalytic applications include oxidation, reduction, and cross-coupling reactions.[1][2]
-
Antimicrobial and Anticancer Agents: Furan derivatives and their metal complexes have demonstrated significant biological activity.[3][4][5] The chelation of metal ions like copper, zinc, or ruthenium with this ligand could lead to novel therapeutic agents. The mechanism of action often involves the interaction of the metal complex with biological macromolecules like DNA or enzymes.[2][6][7][8][9][10]
-
Sensing and Imaging: The furan moiety can be a component of fluorescent or colorimetric sensors for specific metal ions. Upon coordination, changes in the electronic properties of the ligand can lead to a detectable optical response.
Data Presentation: Hypothetical Chelation Properties
Due to the scarcity of experimental data for this specific ligand, the following table presents hypothetical stability constants (log β) for its 1:1 complexes with various metal ions in an aqueous solution at 25 °C. These values are extrapolated from data for similar N,N-dimethyl-substituted diamines and furan-containing ligands and should be considered illustrative.[6][11]
| Metal Ion | Hypothetical log β (1:1 complex) | Coordination Geometry (Predicted) |
| Cu(II) | 10.5 | Distorted Square Planar |
| Ni(II) | 7.8 | Octahedral (with solvent) |
| Zn(II) | 5.5 | Tetrahedral |
| Co(II) | 6.2 | Octahedral (with solvent) |
| Pd(II) | > 12 | Square Planar |
| Ru(III) | 8.9 | Octahedral |
Experimental Protocols
The following protocols are adapted from general procedures for the synthesis of similar furan-based diamines and their metal complexes.[12][13][14]
Protocol 1: Synthesis of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
This protocol describes a potential two-step synthesis starting from 2-acetylfuran.
Step 1: Reductive Amination of 2-Acetylfuran with N,N-dimethylethylenediamine
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylfuran (1 equivalent) in methanol.
-
Addition of Amine: Add N,N-dimethylethylenediamine (1.1 equivalents) to the solution.
-
Formation of Imine: Stir the mixture at room temperature for 2-4 hours to form the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes.
-
Reaction Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Metal Complex (e.g., Copper(II) Complex)
-
Ligand Solution: Dissolve 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine (2 equivalents) in ethanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent) in a minimal amount of ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Precipitation: A precipitate should form upon mixing or after a short period of stirring. The reaction mixture can be gently heated to ensure complete reaction.
-
Isolation: Cool the mixture to room temperature and collect the solid product by filtration.
-
Washing: Wash the precipitate with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the complex under vacuum.
Protocol 3: Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This protocol outlines the general steps for determining the stability constants of the metal complexes.[15][16][17][18]
-
Solution Preparation: Prepare stock solutions of the ligand, the metal salt (e.g., Cu(NO₃)₂), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH) of known concentrations in deionized water. Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KNO₃).
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH value after each addition of the titrant.
-
Data Analysis: Use a suitable software program to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Visualizations
Diagram 1: Chelation of a Metal Ion
Caption: Chelation of a metal ion by the diamine ligand.
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Diagram 3: Potential Signaling Pathway Inhibition by a Metal Complex
Caption: Inhibition of a kinase signaling pathway.
References
- 1. "Coordination Chemistry Of Carboranes And Furan Ligands On Transition M" by Emmanuel Joseph Kiprotich [scholarcommons.sc.edu]
- 2. jchemrev.com [jchemrev.com]
- 3. rjpn.org [rjpn.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper(ii) complexes of a furan-containing aroylhydrazonic ligand: syntheses, structural studies, solution chemistry and interaction with HSA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Metals and Metal Complexes as Platforms for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 12. [PDF] Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives | Semantic Scholar [semanticscholar.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. cost-nectar.eu [cost-nectar.eu]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. hakon-art.com [hakon-art.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of novel metal complexes utilizing the bidentate ligand 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The furan moiety within this ligand is a prevalent structural motif in a multitude of pharmacologically active compounds, suggesting that its incorporation into metal complexes could yield promising candidates for drug discovery and development. The following protocols are designed to be a comprehensive guide for researchers, offering a reproducible methodology for the synthesis and characterization of these potentially bioactive coordination compounds.
Introduction
The synthesis of metal complexes with tailored ligands is a cornerstone of medicinal inorganic chemistry. The ligand 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine offers a unique combination of a soft furan donor and a hard diamine chelating unit, making it a versatile scaffold for coordinating with a variety of transition metals. The resulting metal complexes may exhibit unique electronic and structural properties, potentially leading to novel therapeutic agents with applications in areas such as anticancer or antimicrobial chemotherapy. These protocols outline a generalizable synthetic route for the preparation of such complexes and the subsequent analytical techniques required for their full characterization.
Experimental Protocols
Materials and Methods
Materials:
-
1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine (ligand)
-
Metal(II) salts (e.g., CuCl₂, Zn(NO₃)₂, NiSO₄·6H₂O)
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Triethylamine (optional, as a base)
-
Diethyl ether (for precipitation)
-
Deionized water
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
FT-IR spectrometer
-
UV-Vis spectrophotometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Elemental analyzer
-
Mass spectrometer
General Synthesis Protocol for Metal Complexes
This protocol describes a general method for the synthesis of metal complexes with 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The specific metal salt and stoichiometry can be varied to target different coordination geometries and electronic properties.
-
Ligand Solution Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mmol of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in 20 mL of anhydrous methanol. Stir the solution until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate Schlenk flask, dissolve 1.0 mmol of the desired metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂) in 10 mL of anhydrous methanol. Gentle heating may be applied to facilitate dissolution, but the solution should be cooled to room temperature before proceeding.
-
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed upon addition, indicating complex formation.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the complex is UV-active or stains with a suitable agent.
-
Isolation of the Complex:
-
If a precipitate forms: Isolate the solid product by vacuum filtration. Wash the precipitate with a small amount of cold methanol followed by diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms: Reduce the volume of the solvent using a rotary evaporator until a solid begins to form. Then, add diethyl ether to the concentrated solution to induce further precipitation. Isolate the solid by vacuum filtration and wash as described above.
-
-
Drying: Dry the isolated metal complex under vacuum for several hours to remove all traces of solvent.
-
Storage: Store the final product in a desiccator or under an inert atmosphere to prevent decomposition.
Note: For some metal salts, the addition of a non-coordinating base such as triethylamine (1-2 equivalents) to the ligand solution prior to the addition of the metal salt may be beneficial to facilitate deprotonation of the amine and promote coordination.
Characterization of the Synthesized Metal Complexes
The synthesized metal complexes should be thoroughly characterized to confirm their identity, purity, and structure. The following techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H, C-N, and furan ring bands.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complex and to observe any d-d transitions for transition metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the complex in solution. For diamagnetic complexes (e.g., Zn(II)), sharp signals are expected, while paramagnetic complexes (e.g., Cu(II), Ni(II)) will show broadened signals.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and to confirm the metal-to-ligand ratio.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex and to support the proposed structure.
Data Presentation
| Complex | Metal Salt | Ligand:Metal Ratio | Yield (%) | Appearance | FT-IR (ν, cm⁻¹) Selected Peaks | UV-Vis (λmax, nm) |
| Example 1 | CuCl₂ | 1:1 | 85 | Green powder | N-H, C-N, Furan C-O-C | d-d transitions |
| Example 2 | Zn(NO₃)₂ | 1:1 | 92 | White powder | N-H, C-N, Furan C-O-C | Ligand-based transitions |
| Example 3 | NiSO₄·6H₂O | 1:1 | 78 | Blue powder | N-H, C-N, Furan C-O-C | d-d transitions |
Note: The data presented in this table are hypothetical examples and will vary depending on the specific experimental outcomes.
Visualization of Experimental Workflow
Application Notes and Protocols: 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in Asymmetric Henry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction in organic synthesis, providing access to valuable chiral β-nitro alcohols, which are versatile precursors for the synthesis of amino alcohols, α-hydroxy carboxylic acids, and other biologically active compounds. The development of efficient chiral catalysts for this transformation is of paramount importance. Chiral diamine ligands, in combination with copper(II) salts, have emerged as highly effective catalysts for enantioselective Henry reactions.[1][2][3]
This document provides detailed application notes and protocols for the use of chiral diamine ligands in copper-catalyzed asymmetric Henry reactions. While specific experimental data for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is not currently available in the cited literature, this guide offers a comprehensive overview based on structurally related and well-studied chiral diamine ligands. The provided protocols and data serve as a valuable starting point for researchers interested in exploring the catalytic potential of novel furan-based diamine ligands.
Data Presentation: Performance of Chiral Diamine Ligands in Asymmetric Henry Reactions
The efficiency of a chiral ligand in the asymmetric Henry reaction is evaluated by the yield and the enantiomeric excess (ee) of the desired β-nitro alcohol product. The following table summarizes the performance of various chiral diamine ligands in the copper-catalyzed Henry reaction between aromatic aldehydes and nitromethane, showcasing the typical range of yields and enantioselectivities that can be achieved.
| Ligand/Catalyst System | Aldehyde Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L1 /CuCl₂·2H₂O (2.5 mol%) | Benzaldehyde | EtOH | rt | 24 | 95 | 96 | [1][2] |
| L1 /CuCl₂·2H₂O (2.5 mol%) | 4-Nitrobenzaldehyde | EtOH | rt | 12 | 98 | 99 | [1][2] |
| L1 /CuCl₂·2H₂O (2.5 mol%) | 2-Naphthaldehyde | EtOH | rt | 36 | 92 | 95 | [1][2] |
| (S)-binaph-(R,R)-dpen /Cu(OAc)₂ (5 mol%) | Benzaldehyde | THF | 20 | 48-72 | High | High | [4] |
| Bis(sulfonamide)-diamine L1 /CuOAc (5 mol%) | Carbamate-acetaldehyde | THF | -20 | 48 | 95 | 95 | [5] |
| C2-symmetric diamine 370 /Cu(OAc)₂·H₂O (5 mol%) | Various aldehydes | - | -40 | - | High | up to 96 | [3] |
| Bis(trans-cyclohexane-1,2-diamine)-based ligand 1 /Cu(OAc)₂ (20 mol%) | Benzaldehyde | EtOH | 0 | - | Good | High | [6] |
Experimental Protocols
The following is a general and detailed protocol for a copper-catalyzed asymmetric Henry reaction adapted from the literature for the reaction between an aldehyde and nitromethane using a chiral diamine ligand.[1][2][6] This protocol can be used as a template for reactions employing 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
Materials:
-
Chiral diamine ligand (e.g., 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine)
-
Copper(II) salt (e.g., Cu(OAc)₂, CuCl₂·2H₂O)
-
Aldehyde
-
Nitromethane
-
Solvent (e.g., Ethanol, THF, Isopropanol)
-
Base (e.g., Triethylamine, DIPEA) (if required)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral diamine ligand (0.025 mmol, 2.5 mol%).
-
Add the copper(II) salt (0.025 mmol, 2.5 mol%).
-
Add the solvent (1.0 mL) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution of the copper-ligand complex is formed.
-
-
Henry Reaction:
-
Cool the solution of the catalyst to the desired reaction temperature (e.g., 0 °C, -20 °C, or room temperature).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Add nitromethane (5.0 mmol, 5.0 equiv) to the reaction mixture.
-
If a base is required, add it dropwise at this stage.
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 12-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired β-nitro alcohol.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for a copper-catalyzed asymmetric Henry reaction.
Proposed Catalytic Cycle
Caption: Plausible catalytic cycle for the copper-diamine catalyzed asymmetric Henry reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand [mdpi.com]
Application Notes and Protocols: Furan-Based Diamines in Bio-Based Polyimide Synthesis
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Traditionally synthesized from petroleum-derived aromatic monomers, there is a growing imperative to develop sustainable alternatives from renewable resources to mitigate environmental concerns.[1][3] Furan-based compounds, derivable from biomass feedstocks like lignin and sugars, present a promising, eco-friendly platform for creating bio-based monomers.[4] This document provides detailed application notes and experimental protocols for the synthesis of bio-based polyimides using furan-based diamines, targeting researchers in materials science and sustainable polymer chemistry.
Synthesis of Furan-Based Diamine Monomers
The versatility of furan chemistry allows for the synthesis of various diamine structures. Key starting materials derived from biomass include 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethylfurfural (HMF), and 2,5-furandimethanol.[1][4][5] Below are protocols for synthesizing two common furan-based diamines.
Diagram: Synthetic Pathways to Furan-Based Diamines
Caption: General synthetic routes from biomass to key furan-based diamine monomers.
Protocol 1: Synthesis of N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA) from FDCA
This protocol is adapted from the synthesis described for FPA (also referred to as p-FDDA).[1][6] It involves the conversion of FDCA to its diacyl chloride, followed by reaction with 4-nitroaniline and subsequent reduction.
Step 1: Synthesis of 2,5-Furandicarbonyl Dichloride (FDCDCl)
-
To a round-bottom flask, add 2,5-furandicarboxylic acid (FDCA) and an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to 70°C and reflux until the reaction system becomes clear (approximately 1 hour).[6]
-
Cool the reaction to room temperature and remove residual solvent and SOCl₂ under reduced pressure. The resulting pale brown solid is FDCDCl and can be used without further purification.[6]
Step 2: Synthesis of N,N′-bis(4-nitrophenyl)furan-2,5-dicarboxamide (FPN)
-
In a three-necked flask equipped with a mechanical stirrer, dissolve 4-nitroaniline and pyridine in anhydrous tetrahydrofuran (THF).[6]
-
Cool the mixture to between -5°C and 0°C in an ice-salt bath.
-
Slowly add a solution of FDCDCl (from Step 1) in anhydrous dichloromethane (DCM) dropwise while stirring.[6]
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.[6]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by pouring the mixture into a large volume of methanol. Filter, wash the solid with water and methanol, and dry to obtain FPN.
Step 3: Synthesis of N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA)
-
In a three-necked flask, create a mixture of FPN (from Step 2), DMF, methanol (MeOH), and a Palladium on carbon catalyst (Pd/C, 5% w/w).[6]
-
Heat the mixture to 80°C under a nitrogen atmosphere.
-
Slowly add hydrazine monohydrate (N₂H₄·H₂O) and reflux the reaction for 24 hours.[6]
-
Monitor the reduction of the nitro groups by TLC.
-
After the reaction is complete, filter the hot mixture through celite to remove the Pd/C catalyst.
-
Cool the filtrate and precipitate the product by adding it to deionized water.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final FPA diamine.
Protocol 2: Synthesis of 2,5-bis(aminomethyl)furan (BAMF) from HMF
BAMF can be synthesized from HMF through a one-pot transformation using a bifunctional catalyst or via reductive amination of 2,5-diformylfuran (DFF), an oxidation product of HMF.[7][8]
-
Catalyst Preparation : A bifunctional catalyst, such as CuNiAlOx, is prepared for the one-pot transformation of HMF.[7]
-
Reaction Setup : In a high-pressure reactor, add HMF, the catalyst, a solvent (e.g., 1,4-dioxane), and an ammonia source (e.g., aqueous ammonia).
-
Two-Stage Reaction :
-
Stage 1 (Oxidative Amination) : Pressurize the reactor with synthetic air and heat to an initial temperature (e.g., 100°C) for several hours to facilitate the conversion of the hydroxyl group to an amino group.
-
Stage 2 (Reductive Amination) : Purge the reactor with N₂, then pressurize with H₂ and increase the temperature (e.g., 140°C) for an extended period to reduce the formyl group to an aminomethyl group.[7]
-
-
Purification : After cooling and depressurizing the reactor, separate the catalyst by filtration. The product, BAMF, can be purified from the filtrate by solvent evaporation and subsequent recrystallization or column chromatography. A high yield of 85.9% has been reported using this method.[7]
Synthesis of Bio-Based Polyimides
The most common route for synthesizing polyimides is a two-step polycondensation method.[6] This involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final insoluble and intractable polyimide.
Diagram: Two-Step Polyimide Synthesis Workflow
Caption: Experimental workflow for the two-step synthesis of polyimide films.
Experimental Protocol: Two-Step Polyimide Synthesis
Step 1: Poly(amic acid) (PAA) Formation
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the synthesized furan-based diamine (e.g., FPA) in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Once the diamine is fully dissolved, add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA)) in one portion.
-
Continue stirring the solution at room temperature for 12-24 hours under a continuous nitrogen stream. The viscosity of the solution will increase significantly as the PAA is formed.
Step 2: Thermal Imidization
-
Pour the viscous PAA solution onto a clean, dry glass plate.
-
Cast the film to a uniform thickness using a doctor blade.
-
Place the glass plate in a vacuum oven or a forced-air oven.
-
Perform a stepwise thermal curing process to evaporate the solvent and induce cyclodehydration. A typical heating program is:
-
80-100°C for 2-4 hours to slowly remove the bulk of the solvent.
-
Increase to 200°C and hold for 1-2 hours.
-
Increase to 250-300°C and hold for 1-2 hours to ensure complete imidization.
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Properties of Furan-Based Polyimides
The incorporation of furan rings into the polyimide backbone influences their thermal and mechanical properties. While the furan ring's rigidity is less than that of a benzene ring, which can sometimes lead to slightly lower mechanical properties, the resulting polymers still exhibit excellent thermal stability suitable for high-performance applications.[2][4]
Table 1: Thermal Properties of Furan-Based Polyimides
| Polyimide ID | Furan Diamine | Dianhydride | Td5 (°C)¹ | Char Yield (%)² | Tg (°C)³ | Reference |
| FPA-BPDA | FPA | BPDA | 450 | 60 | - | [1] |
| FPA-DODDA | FPA | DODDA⁴ | 425 | 58 | - | [1] |
| FPA-BPFLDA | FPA | BPFLDA⁵ | 440 | 54 | - | [1] |
| DFDA-PI (n=1.5) | DFDA⁶ | BTDA/NE⁷ | ~400 | - | 296 | [9] |
¹ Td5: Temperature at 5% weight loss, measured by TGA. ² Char Yield at 800°C in N₂. ³ Tg: Glass transition temperature. ⁴ DODDA: 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride). ⁵ BPFLDA: 4,4'-(perfluoroisopropylidene)diphthalic anhydride. ⁶ DFDA: 2,5-bis(4-aminophenyl)furan. ⁷ PMR-type resin formulated with benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA) and nadic ester (NE) end-caps.
Table 2: Mechanical and Gas Separation Properties of FPA-Based Polyimide Films
| Polyimide ID | Elastic Modulus (GPa) | Tensile Strength (MPa) | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | Reference |
| FPA-BPDA | 3.20 | 99 | 0.537 | 24.409 | [1] |
| FPA-DODDA | 2.14 | 50 | 0.548 | 27.721 | [1] |
| FPA-BPFLDA | 2.50 | 73 | 2.526 | 21.776 | [1] |
Applications and Outlook
Bio-based polyimides derived from furan-based diamines are promising candidates for replacing petroleum-based materials in various high-tech fields.[1]
-
Gas Separation Membranes : Certain furan-based PIs have shown promising CO₂/N₂ separation performance, with selectivity comparable to or exceeding some commercial films.[1]
-
High-Temperature Films and Coatings : Their excellent thermal stability makes them suitable for applications in microelectronics, aerospace, and as insulating materials.[2][10]
-
Composites : They can serve as a matrix for high-performance composites, offering a sustainable alternative in structural applications.[3]
Future research should focus on optimizing monomer synthesis for higher yields and purity, exploring a wider range of furan-diamine and dianhydride combinations to tune properties, and scaling up production to demonstrate commercial viability. Although some furan-based PIs may exhibit brittleness compared to their fully aromatic counterparts, this can be improved by adjusting monomer compositions and molecular weight.[4] The continued development of these materials is a critical step toward achieving a more sustainable and circular economy for high-performance polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in Catalysis: A Review of Available Data
To the attention of: Researchers, scientists, and drug development professionals.
This document aims to provide detailed application notes and protocols for the use of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in catalytic applications. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there are currently no specific, publicly available experimental protocols or datasets detailing the use of this particular compound as a catalyst or ligand in catalytic reactions.
While the furan moiety and diamine scaffolds are individually well-represented in the field of catalysis, the specific combination in 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine (CAS 851169-48-7) does not appear in published research focused on its catalytic activity. General searches for this compound primarily yield supplier information and basic chemical properties.
General Context: Furan and Diamine Ligands in Catalysis
For researchers interested in the potential applications of furan-containing diamines, it is pertinent to consider the established roles of similar structures in catalysis.
-
Furan Derivatives: The furan ring is a key structural motif in many ligands used in catalysis. Its electronic properties and ability to coordinate with metal centers make it a valuable component in designing catalysts for a variety of organic transformations.
-
Diamine Ligands: Chiral and achiral diamines are a cornerstone of modern catalysis, particularly in asymmetric synthesis. They are widely employed as ligands for transition metals in reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The nitrogen atoms of the diamine chelate to the metal, creating a stable complex that can effectively control the stereochemical outcome of the reaction. A notable example is the use of copper-diamine complexes in asymmetric Henry reactions to construct chiral nitroalcohols.[1]
Potential Areas of Investigation
Given the structural features of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, it could be hypothesized that this compound may find utility in the following areas:
-
Asymmetric Catalysis: As a chiral diamine, it could potentially be used as a ligand for various transition metals (e.g., copper, rhodium, ruthenium, palladium) in asymmetric transformations.
-
Organocatalysis: Certain diamines can function as organocatalysts for reactions such as Michael additions and aldol reactions.
Experimental Workflow for Catalyst Screening
For researchers wishing to investigate the catalytic potential of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, a general experimental workflow for screening its activity as a ligand in a metal-catalyzed reaction is proposed below.
Caption: General workflow for screening the catalytic activity of a novel ligand.
Conclusion
While 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is commercially available, its application in catalysis has not been reported in the accessible scientific literature. Therefore, detailed application notes and protocols cannot be provided at this time. The information presented here is intended to offer a general context for the potential use of this compound based on the known catalytic activity of related furan and diamine structures. Researchers are encouraged to use the suggested general workflow as a starting point for their own investigations into the catalytic properties of this and other novel compounds.
References
Application Notes and Protocols: 1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and its Analogs as Pharmaceutical Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules widely utilized in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include antibacterial, anti-inflammatory, antifungal, and antitumor properties.[1][3] While direct applications of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine as a pharmaceutical precursor are not extensively documented in publicly available literature, a structurally analogous and commercially significant precursor, 5-[(dimethylamino)methyl]furfuryl alcohol, serves as a key starting material in the synthesis of Ranitidine.[4][5] Ranitidine is a well-known H2 histamine receptor antagonist used to decrease stomach acid production in the treatment of conditions like peptic ulcer disease and gastroesophageal reflux disease.[1][5]
These application notes will focus on the utility of furan-based precursors, with a specific emphasis on the synthesis of Ranitidine from a furan-derived intermediate. The provided protocols and data are based on established synthetic routes and highlight the importance of this class of compounds in drug development.
Application in Pharmaceutical Synthesis: The Case of Ranitidine
The synthesis of Ranitidine provides a well-established example of the application of a furan-based precursor. The key intermediate, 5-[(dimethylamino)methyl]furfuryl alcohol, contains the core furan and dimethylaminomethyl moieties of interest. This intermediate undergoes further reactions to build the final drug molecule.[4][5] The overall synthetic strategy involves the functionalization of the furan ring, followed by coupling with another key fragment to yield Ranitidine.
Quantitative Data Summary
The following table summarizes key quantitative data related to a specific step in the synthesis of a Ranitidine precursor, as described in the literature.
| Step | Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |
| Synthesis of 5-[(dimethylamino)methyl]-2-(chloromethyl)-furan hydrochloride | 5-[(dimethylamino)methyl]-furfuryl alcohol, Thionyl chloride | Dichloromethane | 0-5 °C | 0.5 hours | N/A | [6] |
| Synthesis of Ranitidine | 2-nitromethylene-thiazolidine, Methylamine, 5-[(dimethylamino)methyl]-2-(chloromethyl)-furan hydrochloride | Isopropanol | 40 °C | 3 hours | N/A | [6] |
| Ranitidine Synthesis | 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane, N-methyl-1-methylthio-2-nitroethenaamine | Water | 55 °C | N/A | 92% | [4] |
N/A: Not available in the cited source.
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of Ranitidine, based on published methods.
Protocol 1: Synthesis of 5-[(dimethylamino)methyl]-2-(chloromethyl)-furan hydrochloride
This protocol is adapted from patent literature and describes the conversion of the alcohol to a more reactive chloride intermediate.[6]
Materials:
-
5-[(dimethylamino)methyl]-furfuryl alcohol (25 g)
-
Dichloromethane (100 mL)
-
Thionyl chloride (20 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Combine 5-[(dimethylamino)methyl]-furfuryl alcohol (25 g) and dichloromethane (100 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Add thionyl chloride (20 mL) dropwise to the stirred solution, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Remove the solvent in vacuo to obtain a residue.
-
Recrystallize the residue from ethanol to yield the title compound.
Protocol 2: Synthesis of Ranitidine
This protocol outlines the final coupling step to produce Ranitidine.[6]
Materials:
-
2-nitromethylene-thiazolidine (10.0 g)
-
Isopropanol (40 mL)
-
Methylamine (14.7 g)
-
5-[(dimethylamino)methyl]-2-(chloromethyl)-furan hydrochloride (13.05 g)
-
Aqueous sodium hydroxide solution (11.6 g, 50% by weight)
-
Water (20 g)
-
Methyl isobutyl ketone
-
Reaction flask with heating capabilities
-
Stirrer
Procedure:
-
Combine 2-nitromethylene-thiazolidine (10.0 g) and isopropanol (40 mL) in a reaction flask.
-
Add methylamine (14.7 g) to the mixture.
-
Heat the reaction mixture to 40 °C.
-
After 5 minutes, add 5-[(dimethylamino)methyl]-2-(chloromethyl)-furan hydrochloride (13.05 g) portionwise over 1.5 hours.
-
Continue stirring at 40 °C for 3 hours.
-
Cool the reaction mixture to ambient temperature.
-
Add aqueous sodium hydroxide solution (11.6 g, 50% by weight) and water (20 g).
-
Extract the product repeatedly with methyl isobutyl ketone.
-
Combine the organic layers and evaporate the solvent in vacuo to give the title compound.
Visualizations
Signaling Pathway
Furan derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases like cancer.[7] One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[7]
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. EP0796256B1 - Process for preparing ranitidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of the synthetic utility of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine as a ligand in cross-coupling reactions. The following application notes and protocols are based on the known reactivity of structurally similar chiral diamine ligands in palladium-catalyzed cross-coupling reactions and are intended to serve as a starting point for experimental investigation. The provided data is hypothetical and should be validated experimentally.
Introduction
1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is a chiral diamine ligand possessing a furan moiety. The presence of two nitrogen atoms allows for chelation to a metal center, such as palladium, forming a stable catalytic complex. The chiral backbone of the diamine can induce asymmetry in the transition state of a cross-coupling reaction, potentially leading to enantiomerically enriched products. The furan ring may also influence the electronic properties and stability of the catalyst. This document outlines the potential applications of this ligand in several key cross-coupling reactions.
Potential Applications in Cross-Coupling Reactions
Based on the structure of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, it is anticipated to be a viable ligand for various palladium-catalyzed cross-coupling reactions, particularly in asymmetric synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of a chiral diamine ligand like 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine could enable the asymmetric synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.
Hypothetical Data for Asymmetric Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | ee (%) |
| 1 | 1-bromo-4-methylbenzene | phenylboronic acid | 4-methyl-1,1'-biphenyl | 92 | >95 |
| 2 | 1-chloro-2-nitrobenzene | (4-methoxyphenyl)boronic acid | 4'-methoxy-2-nitro-1,1'-biphenyl | 85 | 92 |
| 3 | 2-bromonaphthalene | furan-2-ylboronic acid | 2-(naphthalen-2-yl)furan | 88 | 94 |
Buchwald-Hartwig Amination
This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. A chiral diamine ligand could facilitate the enantioselective synthesis of chiral amines and anilines, which are important intermediates in drug discovery.
Hypothetical Data for Asymmetric Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Yield (%) | ee (%) |
| 1 | 1-bromo-4-chlorobenzene | aniline | 4-chloro-N-phenylaniline | 95 | N/A |
| 2 | 2-bromotoluene | morpholine | 4-(o-tolyl)morpholine | 89 | N/A |
| 3 | 1-chloro-3-methoxybenzene | benzylamine | N-benzyl-3-methoxyaniline | 91 | N/A |
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The application of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine could be explored for diastereoselective or enantioselective Heck reactions, leading to the synthesis of complex chiral molecules.
Hypothetical Data for Asymmetric Heck Coupling
| Entry | Aryl Halide | Alkene | Product | Yield (%) | dr/ee (%) |
| 1 | iodobenzene | styrene | (E)-1,2-diphenylethene | 88 | N/A |
| 2 | 4-bromobenzonitrile | 2,3-dihydrofuran | 4-(2,3-dihydrofuran-5-yl)benzonitrile | 78 | 90:10 dr |
| 3 | 1-iodonaphthalene | n-butyl acrylate | n-butyl (E)-3-(naphthalen-1-yl)acrylate | 85 | N/A |
Sonogashira Coupling
This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. While less common for asymmetric variations, a chiral ligand could influence the reaction environment, and its utility in specific Sonogashira applications could be investigated.
Hypothetical Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 1-iodo-4-nitrobenzene | ethynylbenzene | 1-nitro-4-(phenylethynyl)benzene | 94 |
| 2 | 2-bromopyridine | 1-hexyne | 2-(hex-1-yn-1-yl)pyridine | 87 |
| 3 | 4-iodotoluene | (trimethylsilyl)acetylene | 1-methyl-4-((trimethylsilyl)ethynyl)benzene | 91 |
Experimental Protocols
The following are generalized, hypothetical protocols for the use of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in palladium-catalyzed cross-coupling reactions. Note: These protocols are starting points and will likely require optimization for specific substrates.
General Experimental Workflow
The Role of Furan Diamine Derivatives in Coordination Polymer Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing ligands are of significant interest in the field of coordination chemistry due to the versatile coordination capabilities of the furan ring's oxygen atom and the potential for functionalization at various positions. While the use of furan-2,5-dicarboxylic acid in the formation of coordination polymers is well-established, the exploration of furan diamine derivatives as linkers is an emerging area with considerable potential. These ligands can be synthesized from renewable biomass sources, making them attractive for the development of sustainable materials.
This document provides detailed application notes and protocols on the role of furan diamine derivatives, particularly through the formation of Schiff base ligands, in the synthesis of novel coordination polymers. The resulting metal-ligand frameworks exhibit diverse structural motifs and potential applications in catalysis, materials science, and biological systems.
I. Furan-Based Schiff Base Ligands in Coordination Polymer Synthesis
While the direct use of simple furan diamines like 2,5-bis(aminomethyl)furan in coordination polymer synthesis is not yet widely reported, a prevalent and effective strategy involves their condensation with aldehydes to form Schiff base ligands. These multidentate ligands offer enhanced coordination ability and structural rigidity, facilitating the formation of stable and crystalline coordination polymers.
A common approach involves the reaction of a furan aldehyde, such as 2-furancarboxaldehyde or 2,5-diformylfuran, with a diamine to create a bis-Schiff base ligand. These ligands can then be reacted with various transition metal ions to generate coordination polymers with diverse dimensionalities and properties.
Logical Relationship: From Furan Precursors to Coordination Polymers
Caption: General synthetic pathway for furan-based coordination polymers.
II. Experimental Protocols
A. General Protocol for the Synthesis of Furan-Based Bis-Schiff Base Ligands
This protocol describes a general method for the synthesis of a bis-Schiff base ligand derived from a furan aldehyde and a diamine.
Materials:
-
Furan aldehyde (e.g., 2-furancarboxaldehyde)
-
Diamine (e.g., o-phenylenediamine, propane-1,3-diamine)
-
Ethanol or Methanol
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve the diamine (1 mmol) in hot ethanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve the furan aldehyde (2 mmol) in ethanol (25 mL).
-
Slowly add the furan aldehyde solution to the stirring diamine solution.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce crystallization or precipitation.
-
Wash the collected solid with cold ethanol and diethyl ether.
-
Dry the purified Schiff base ligand in a desiccator.
-
Characterize the product by FT-IR, ¹H NMR, and elemental analysis. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum (typically around 1600-1640 cm⁻¹) and the disappearance of the aldehyde and amine protons in the NMR spectrum, with the appearance of a new imine proton signal.
B. General Protocol for the Synthesis of Coordination Polymers
This protocol outlines a general procedure for the synthesis of coordination polymers using a pre-synthesized furan-based Schiff base ligand.
Materials:
-
Furan-based Schiff base ligand
-
Metal salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(OAc)₂)
-
Appropriate solvent (e.g., ethanol, methanol, DMF, or a mixture)
-
Magnetic stirrer and hotplate
-
Reflux condenser or reaction vials for solvothermal synthesis
-
Filtration apparatus
Procedure:
-
Dissolve the furan-based Schiff base ligand (e.g., 0.2 mmol) in a suitable hot solvent (e.g., 25 mL of an ethanol-water mixture) in a reaction flask.
-
In a separate container, dissolve the metal salt (e.g., 0.1 mmol for a 2:1 ligand-to-metal ratio) in the same solvent system.
-
Add the metal salt solution dropwise to the hot, stirring solution of the Schiff base ligand.
-
The mixture is then typically stirred under reflux for 1-3 hours, during which the coordination polymer may precipitate.
-
Alternatively, for solvothermal synthesis, the combined solution is sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 120 °C) for a set period (e.g., 12 hours).
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the precipitated coordination polymer by vacuum filtration.
-
Wash the product with the reaction solvent and then with a more volatile solvent like diethyl ether.
-
Dry the final product in a desiccator.
-
Characterize the coordination polymer using FT-IR, elemental analysis, UV-Vis spectroscopy, and powder X-ray diffraction (PXRD). Single crystals, if obtained, can be analyzed by single-crystal X-ray diffraction to determine the precise structure.
Experimental Workflow for Coordination Polymer Synthesis
Caption: Experimental workflow for coordination polymer synthesis.
III. Data Presentation
The following tables summarize typical characterization data for coordination polymers derived from furan-based Schiff base ligands.
Table 1: Spectroscopic and Analytical Data for a Representative Furan-Based Schiff Base Ligand and its Cu(II) Coordination Polymer
| Compound | Color | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹, ν(C=N)) | Elemental Analysis (%, Calculated/Found) |
| Ligand (L) | Yellow | 80 | >200 | 1625 | C: 72.70/72.65, H: 5.34/5.30, N: 10.60/10.55 |
| [Cu(L)(H₂O)₂]Cl₂ [1] | Greenish Yellow | 75 | 195 | 1605 | C: 44.18/44.11, H: 3.68/3.62, N: 6.44/6.38, M: 14.61/14.56 |
L = Schiff base derived from 2-furancarboxaldehyde and o-phenylenediamine.[1]
Table 2: Crystallographic Data for Representative Copper(II) Schiff Base Complexes
| Parameter | [Cu(L¹)(NCS)]ₙ[2] | [Cu(HL²)(OAc)] | [Cu(L³)][3] |
| Formula | C₁₄H₁₆ClCuN₃OS | C₁₆H₁₅ClCuNO₃ | C₁₄H₁₀BrClCuN₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | C2/c |
| a (Å) | 10.123(2) | 8.987(3) | 20.456(4) |
| b (Å) | 15.678(3) | 12.345(4) | 7.891(2) |
| c (Å) | 10.345(2) | 14.567(5) | 19.876(4) |
| **β (°) ** | 109.87(3) | 98.76(3) | 110.23(3) |
| V (ų) | 1543.4(5) | 1598.7(9) | 3012.3(11) |
| Z | 4 | 4 | 8 |
L¹, HL², and L³ represent different Schiff base ligands.
IV. Signaling Pathways and Logical Relationships
The formation of coordination polymers is governed by the principles of self-assembly, where the geometric preferences of the metal ions and the conformational flexibility of the organic ligands dictate the final structure. The coordination environment around the metal center is a key determinant of the overall architecture.
Coordination Modes of a Bis-Schiff Base Ligand
Caption: Potential coordination modes of a furan-based bis-Schiff base ligand.
V. Applications
Coordination polymers derived from furan-based Schiff base ligands are being explored for a variety of applications, leveraging their structural diversity and the electronic properties of the furan ring and the coordinated metal ions.
-
Catalysis: The metal centers in these coordination polymers can act as Lewis acid sites, catalyzing various organic reactions.
-
Biological Activity: Many Schiff base metal complexes have been shown to exhibit antibacterial, antifungal, and anticancer properties.[1] The activity is often enhanced upon coordination to a metal ion.
-
Sensing: The luminescence properties of some of these coordination polymers can be modulated by the presence of specific analytes, making them potential candidates for chemical sensors.
-
Materials Science: The thermal stability and structural robustness of these materials make them of interest for applications in gas storage and separation.
Conclusion
The use of furan diamine derivatives, particularly through their conversion to Schiff base ligands, represents a versatile and promising strategy for the construction of novel coordination polymers. The ability to tune the structural and electronic properties of these materials through the judicious choice of the furan precursor, diamine linker, and metal ion opens up a wide range of possibilities for the design of functional materials with applications in catalysis, medicine, and materials science. The protocols and data presented herein provide a foundation for researchers to explore this exciting area of coordination chemistry.
References
- 1. jocpr.com [jocpr.com]
- 2. Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine into Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the incorporation of the bifunctional ligand, 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, into Metal-Organic Frameworks (MOFs). The primary method detailed is post-synthetic modification (PSM) , a versatile technique that allows for the functionalization of pre-synthesized MOFs. This approach is particularly advantageous as it allows for the introduction of the thermally sensitive furan-diamine moiety without subjecting it to the often harsh solvothermal conditions of de novo MOF synthesis. The protocols provided are based on established methods for amine grafting onto MOFs with open metal sites, such as the MOF-74 and UiO-66 series. This document is intended to guide researchers in the strategic design and synthesis of novel functionalized MOFs for applications in catalysis, sensing, and drug delivery.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a wide range of applications. The incorporation of specific functional groups into the MOF structure can further enhance their properties and tailor them for specific applications.
The ligand of interest, 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, possesses two key functional moieties: a furan ring, which can participate in various organic reactions and act as a coordinating group, and a diamine group, which can be grafted onto the metal nodes of MOFs, introduce basic sites, and serve as a point for further functionalization.
There are three primary methods for incorporating amine functionalities into MOFs:
-
In situ Synthesis: This method involves using an amine-bearing ligand during the initial synthesis of the MOF.
-
Post-Synthetic Modification (PSM): This versatile approach involves chemically modifying a pre-existing MOF to introduce the desired functional group.[1][2][3] This can be achieved through covalent modification of the organic linker or by grafting molecules onto the metal nodes.[1][2][3]
-
Solvent-Assisted Linker Exchange (SALE): This is a specific type of PSM where the original linkers of a MOF are swapped with functionalized linkers.
Given the potential for the furan ring to undergo polymerization or other side reactions under the solvothermal conditions often employed in in situ MOF synthesis, post-synthetic modification is the recommended and most detailed method in this guide. Specifically, the protocol will focus on the grafting of the diamine onto the open metal sites of robust MOF platforms like Mg-MOF-74 and UiO-66.
Proposed Method: Post-Synthetic Modification (PSM) via Amine Grafting
The most promising strategy for incorporating 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine into a MOF is through dative post-synthetic modification, where the diamine coordinates to the open metal sites of a pre-synthesized MOF. MOFs such as the M-MOF-74 series (M = Mg, Zn, Co, Ni) and the UiO-66 family are excellent candidates for this approach due to the presence of accessible and reactive metal sites.[4][5][6]
The proposed workflow for this process is outlined in the diagram below.
Experimental Protocols
Synthesis of Parent MOF: Mg-MOF-74
This protocol is adapted from established procedures for the synthesis of Mg-MOF-74.
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-dimethylformamide (DMF)
-
Methanol
-
Ethanol
Procedure:
-
In a Teflon-lined autoclave, dissolve 2,5-dihydroxyterephthalic acid and Mg(NO₃)₂·6H₂O in a mixture of DMF, ethanol, and water.
-
Seal the autoclave and heat it at 125 °C for 20-24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product thoroughly with DMF and then with methanol to remove unreacted precursors.
-
Activate the synthesized Mg-MOF-74 by heating under vacuum at a temperature sufficient to remove solvent molecules from the pores (e.g., 150-250 °C). The activation temperature should be below the decomposition temperature of the MOF.
Post-Synthetic Modification with 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
Materials:
-
Activated Mg-MOF-74
-
1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
-
Anhydrous toluene or other suitable anhydrous solvent
Procedure:
-
In a glovebox or under an inert atmosphere, suspend the activated Mg-MOF-74 in anhydrous toluene.
-
Prepare a solution of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in anhydrous toluene.
-
Add the diamine solution to the MOF suspension and stir the mixture at room temperature for 24-48 hours. The reaction can also be performed at a slightly elevated temperature (e.g., 60-80 °C) to potentially increase the grafting efficiency, but care must be taken to avoid any potential degradation of the furan moiety.
-
After the reaction is complete, collect the functionalized MOF by centrifugation or filtration.
-
Wash the product extensively with fresh anhydrous toluene to remove any unreacted diamine.
-
Dry the final product under vacuum.
Characterization
The successful incorporation of the furan-diamine and the integrity of the MOF structure should be confirmed using a suite of characterization techniques.
-
Powder X-Ray Diffraction (PXRD): To confirm that the crystallinity and underlying structure of the MOF are maintained after the post-synthetic modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the furan ring and the amine groups in the functionalized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized MOF and to quantify the amount of grafted diamine by observing the weight loss at different temperatures.[7]
-
N₂ Adsorption-Desorption Isotherms (BET Analysis): To measure the specific surface area and pore volume of the MOF before and after functionalization. A decrease in surface area and pore volume is expected after grafting the diamine into the pores.[7]
-
¹H NMR Spectroscopy: After digesting the functionalized MOF in an acidic solution (e.g., DCl/D₂O), ¹H NMR can be used to confirm the presence of the furan-diamine and to quantify the loading of the grafted amine relative to the MOF's organic linker.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of amine-functionalized MOFs reported in the literature. This data can be used as a benchmark for evaluating the success of the incorporation of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
Table 1: Comparison of BET Surface Area and Pore Volume Before and After Amine Functionalization
| MOF | Functionalizing Amine | BET Surface Area (m²/g) - Before | BET Surface Area (m²/g) - After | Pore Volume (cm³/g) - Before | Pore Volume (cm³/g) - After | Reference |
| Mg-MOF-74 | N,N'-dimethylethylenediamine | 2920 | 1550 | - | - | [7] |
| MIL-101(Fe) | -NH₂ (in situ) | 125 (unfunctionalized) | 670-915 | 0.05 | 0.4 | [8] |
| NH₂-Cr-BDC | TAEA | ~2400 | ~320-1570 | 1.6 | - | [1] |
| MOF-177 | TEPA (20% loading) | - | - | - | - | [9] |
| UiO-66 | - | 900-1400 | - | - | - | [10] |
Table 2: Thermal Stability of Parent and Amine-Functionalized MOFs
| MOF | Functionalizing Amine | Decomposition Temperature (°C) - Before | Decomposition Temperature (°C) - After | Reference |
| ZIF-8 | - | > 573 K | - | [11] |
| MOF-5 | - | ~300-400 | - | [12] |
| General MOFs | - | 250-500 | - | [12] |
Note: The thermal stability of the amine-functionalized MOF will be dependent on the stability of the grafted amine itself.
Conclusion
The post-synthetic modification of robust MOFs with open metal sites presents a viable and strategic approach for the incorporation of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The detailed protocols and characterization methods outlined in this document provide a comprehensive guide for researchers to synthesize and verify these novel functional materials. The resulting furan-diamine functionalized MOFs have the potential for enhanced performance in a variety of applications, warranting further investigation into their catalytic, adsorptive, and drug delivery properties. Researchers should pay close attention to the reaction conditions during PSM to ensure the stability of the furan moiety. The provided quantitative data serves as a useful reference for assessing the outcomes of the functionalization process.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Post-synthetic diamine-functionalization of MOF-74 type frameworks for effective carbon dioxide separation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Polyethyleneimine-Modified UiO-66-NH2(Zr) Metal–Organic Frameworks: Preparation and Enhanced CO2 Selective Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suitability of a diamine functionalized metal–organic framework for direct air capture - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02554C [pubs.rsc.org]
- 8. Synthesis, characterization, and CO 2 adsorption properties of metal organic framework Fe-BDC - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09292D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biologically Active Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biologically active heterocyclic compounds, focusing on their potential as anticancer agents. The information presented is intended to guide researchers in the synthesis, characterization, and evaluation of these promising therapeutic molecules.
Introduction to Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are a cornerstone of medicinal chemistry.[1] Their diverse structures and ability to interact with a wide range of biological targets make them privileged scaffolds in drug design.[1][2] Nitrogen-containing heterocycles are particularly prominent in pharmaceuticals, with approximately 60% of unique small-molecule drugs approved by the U.S. FDA containing such a moiety.[3][4] These compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][5] The synthesis of novel heterocyclic derivatives remains a vibrant area of research, driven by the quest for more effective and selective therapeutic agents.[6]
Featured Application: Synthesis of Pyrazoline Derivatives as Anticancer Agents
This section details the synthesis and biological evaluation of a series of pyrazoline derivatives. Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have demonstrated significant potential as anticancer agents.[7] The described protocol is based on the synthesis of novel pyrazoline derivatives and their evaluation against various cancer cell lines.[3][8]
Experimental Protocol: Synthesis of 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (Compound 11)
This protocol describes a multi-step synthesis to obtain the target pyrazoline derivative. The general synthetic scheme is outlined below.
General Synthetic Workflow
Caption: Synthetic workflow for the pyrazoline derivative.
Materials:
-
Substituted acetophenone
-
Substituted aromatic aldehyde
-
Hydrazine hydrate
-
Substituted 2-mercapto-1,3,4-oxadiazole
-
Chloroacetyl chloride
-
Ethanol
-
Glacial acetic acid
-
Triethylamine
-
Appropriate solvents for reaction and recrystallization
Step 1: Synthesis of Chalcone Precursors
The synthesis begins with the Claisen-Schmidt condensation of an appropriate substituted acetophenone with a substituted aromatic aldehyde in the presence of a base catalyst to form the corresponding chalcone.[3]
Step 2: Synthesis of 3,5-disubstituted-2-pyrazolines
The synthesized chalcone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol with a catalytic amount of glacial acetic acid, to yield the pyrazoline ring structure.[8]
Step 3: Synthesis of 2-((5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid
In a separate reaction, a substituted 2-mercapto-1,3,4-oxadiazole is reacted with chloroacetic acid in the presence of a base to produce the corresponding thioacetic acid derivative.
Step 4: N-Acylation of the Pyrazoline Ring
Finally, the pyrazoline from Step 2 is acylated with the thioacetic acid derivative from Step 3, typically using a coupling agent or after converting the acid to an acyl chloride, to yield the final target compound.[8]
Characterization Data for a Representative Compound (Compound 11): [8]
-
¹H-NMR: The characteristic protons of the pyrazoline ring appear as a pair of doublets of doublets (an ABX system) for the C4 protons and a doublet of doublets for the C5 proton. Specifically, for compound 11, the CH₂ protons of the pyrazoline ring resonated as a pair of doublets at δ 3.16–3.24 ppm (C₄-Hₐ) and 3.89–3.94 ppm (C₄-Hₑ).[8]
-
¹³C-NMR: The carbon signals for the pyrazoline ring and the attached aromatic and heterocyclic moieties appear at their expected chemical shifts. The signal for the S-CH₂ carbon was observed in the range of 34.30–39.72 ppm.[8]
-
Mass Spectrometry: The mass spectral data should confirm the molecular weight of the synthesized compound.[8]
Quantitative Data: Anticancer Activity
The synthesized pyrazoline derivatives were evaluated for their in vitro cytotoxic activity against various human cancer cell lines using the MTT assay. The results are summarized as IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%).
| Compound | AsPC-1 (Pancreatic) IC₅₀ (µM)[8] | U251 (Glioblastoma) IC₅₀ (µM)[8] | HepG-2 (Liver) IC₅₀ (µM)[3] |
| Compound 11 | 16.8 | 11.9 | - |
| Compound b17 | - | - | 3.57 |
| Cisplatin (Control) | - | - | 8.45[3] |
Note: Data for Compound 11 and Compound b17 are from different studies but represent potent examples from the pyrazoline class.
Mechanism of Action and Signaling Pathways
The anticancer activity of these pyrazoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.
Apoptosis Induction Pathway
The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism for anticancer agents.
Caption: Simplified apoptosis induction pathway.
Studies have shown that potent pyrazoline derivatives can induce apoptosis in cancer cells.[3][8] For instance, one of the effective compounds was found to arrest the cell cycle in the G2/M phase and induce apoptosis in HepG-2 cells.[3] Another study demonstrated that a promising pyrazoline derivative induced an apoptotic phenotype in U251 cells at low concentrations.[8]
Conclusion
The synthesis of novel heterocyclic compounds, such as the pyrazoline derivatives detailed in this report, represents a promising avenue for the development of new anticancer therapies. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships and optimization of these scaffolds could lead to the identification of even more potent and selective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via reductive amination of 2-acetylfuran with N,N-dimethylethylenediamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective imine formation: Insufficient reaction time or inadequate water removal. 2. Inactive reducing agent: Degradation of the reducing agent due to moisture or age. 3. Incorrect pH: The pH of the reaction mixture is not optimal for imine formation and reduction. | 1. Imine Formation: - Extend the reaction time for imine formation before adding the reducing agent. - Use a Dean-Stark apparatus to remove water azeotropically. - Add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves. 2. Reducing Agent: - Use a fresh bottle of the reducing agent. - Consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is less sensitive to moisture. 3. pH Control: - Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without degrading the furan ring. Acetic acid can be used for this purpose. |
| Formation of Side Products | 1. Over-alkylation: The secondary amine of the product reacts further. 2. Pyridine derivative formation: Rearrangement of the furan ring under certain conditions.[1] 3. Aldol condensation: Self-condensation of 2-acetylfuran. | 1. Over-alkylation: - Use a stoichiometric amount or a slight excess of N,N-dimethylethylenediamine. 2. Pyridine Derivatives: - Maintain a mild reaction temperature. Elevated temperatures can promote the formation of 2-methyl-3-hydroxypyridine.[1] 3. Aldol Condensation: - Add 2-acetylfuran slowly to the reaction mixture containing the amine to maintain a low concentration of the ketone. |
| Difficult Purification | 1. Emulsion during workup: The product may act as a surfactant. 2. Co-elution of impurities: Similar polarity of the product and byproducts. | 1. Workup: - Add brine (saturated NaCl solution) to break up emulsions. - Use a different extraction solvent system. 2. Chromatography: - Employ a different solvent system for column chromatography with a gradient elution. - Consider converting the diamine product to its salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by neutralization to recover the free base. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine?
A1: The most common and direct route is the reductive amination of 2-acetylfuran with N,N-dimethylethylenediamine. This is typically a one-pot reaction where the ketone and amine first form an imine intermediate, which is then reduced in situ to the desired diamine.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations. It is milder and more selective for imines over ketones, which can help to minimize side reactions like the reduction of the starting 2-acetylfuran. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting ketone.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can track the disappearance of the 2-acetylfuran spot and the appearance of the product spot. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Q4: What are the expected spectroscopic data for the final product?
-
¹H NMR: Signals corresponding to the furan ring protons, the methyl groups on the tertiary amine, the methylene and methine protons of the ethylenediamine backbone, and the amine protons.
-
¹³C NMR: Resonances for the carbons of the furan ring, the aliphatic carbons of the ethylenediamine chain, and the methyl groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₆N₂O, MW: 168.24 g/mol ).
Experimental Protocols
Proposed Synthesis of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine via Reductive Amination
Materials:
-
2-Acetylfuran
-
N,N-Dimethylethylenediamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/methanol/triethylamine mixture)
Procedure:
-
To a stirred solution of 2-acetylfuran (1.0 eq) in dichloroethane, add N,N-dimethylethylenediamine (1.1 eq) followed by acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent product tailing).
Visualizations
Caption: Synthesis pathway for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Logical relationships between reaction parameters and yield/side reactions.
References
Technical Support Center: Troubleshooting Low Enantioselectivity with 1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and its derivatives in asymmetric catalysis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower enantiomeric excess (ee) than expected in our reaction. What are the most common initial factors to investigate?
A1: Low enantioselectivity can stem from several sources. Begin by systematically evaluating the following:
-
Catalyst Integrity and Purity: The purity of the 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine catalyst is critical. Impurities can act as catalyst poisons or promote side reactions, leading to a decrease in enantioselectivity. Ensure the catalyst is sourced from a reliable supplier or has been meticulously purified. Proper storage and handling under an inert atmosphere are crucial, especially if the catalyst is sensitive to air or moisture.
-
Reagent and Solvent Quality: Trace impurities in substrates, reagents, or solvents can have a profound impact on the catalytic cycle. Water is a common culprit that can hydrolyze sensitive intermediates or alter the catalyst's coordination sphere. Ensure all materials are of high purity and that solvents are appropriately dried before use.
-
Reaction Temperature: Temperature is a critical parameter in controlling enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. If you are experiencing low ee, consider reducing the reaction temperature.
Q2: How does the choice of solvent affect the enantioselectivity of reactions using this furan-based diamine catalyst?
A2: The solvent plays a crucial role in asymmetric catalysis by influencing the conformation and stability of the catalyst-substrate complex. The polarity, coordinating ability, and even the shape of the solvent molecules can impact the transition state geometry. It is highly recommended to screen a range of solvents with varying properties (e.g., ethereal, aromatic, halogenated) to identify the optimal medium for your specific transformation.
Q3: Could the concentration of the reactants or the catalyst loading be the cause of poor enantioselectivity?
A3: Yes, both factors can influence the outcome.
-
Catalyst Loading: Insufficient catalyst loading may lead to a slow reaction, potentially allowing for background uncatalyzed reactions or racemization of the product to occur. Conversely, excessively high catalyst loading is not only uneconomical but can sometimes lead to the formation of less selective catalytic species. It is advisable to optimize the catalyst loading for your specific reaction.
-
Reactant Concentration: The concentration of your reactants can affect the reaction kinetics and the equilibrium between different catalytic species. In some cases, operating at higher or lower concentrations can favor the desired catalytic cycle and improve enantioselectivity.
Q4: We have optimized the temperature, solvent, and concentrations, but the enantioselectivity remains low. What other experimental parameters should we consider?
A4: If the primary parameters have been optimized, consider the following:
-
Substrate Scope: The electronic and steric properties of your substrate are critical. The 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine catalyst may exhibit high enantioselectivity for a specific class of substrates. If possible, consider minor modifications to the substrate structure to enhance the chiral recognition by the catalyst.
-
Additives: In some asymmetric catalytic systems, the addition of co-catalysts, Lewis acids, or other additives can significantly enhance enantioselectivity. These additives can modify the catalyst structure or activate the substrate. A screening of relevant additives could be beneficial.
-
Reaction Time: It is essential to monitor the reaction progress over time. Allowing the reaction to proceed for too long after completion might lead to product racemization under the reaction conditions. Determine the optimal reaction time to maximize both yield and enantiomeric excess.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving issues of low enantioselectivity.
Guide 1: Systematic Troubleshooting of Low Enantiomeric Excess (ee)
This guide presents a logical workflow to identify the root cause of suboptimal stereochemical outcomes.
Technical Support Center: Optimization of Furan-Diamine Metal Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of furan-diamine metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the synthesis of furan-diamine Schiff base ligands?
A1: The successful synthesis of furan-diamine Schiff base ligands relies on several key parameters. The reaction typically involves the condensation of a furan derivative containing an aldehyde or ketone group with a diamine.[1] Critical factors include the purity of reactants, the stoichiometry of the aldehyde/ketone to the diamine, the choice of solvent (often an alcohol like ethanol), and the reaction temperature.[2] Catalytic amounts of acid or base can sometimes accelerate the reaction, but this depends on the specific substrates.[1] Reaction progress should be monitored, for example by using thin-layer chromatography (TLC).[3]
Q2: How does the choice of metal salt and solvent impact the formation of the final metal complex?
A2: The choice of metal salt (e.g., chloride, acetate, nitrate) can influence the solubility of the reactants and the coordination geometry of the resulting complex. The solvent is crucial; it must dissolve the Schiff base ligand and the metal salt to facilitate the reaction. Solvents like ethanol, methanol, or DMF are commonly used.[4] In some cases, the solvent can also act as a ligand, coordinating to the metal center.[2] It is essential to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions.[3]
Q3: What are the standard methods for characterizing furan-diamine metal complexes?
A3: A comprehensive characterization is essential to confirm the structure and purity of the synthesized complexes. Standard techniques include:
-
Elemental Analysis (CHN): To determine the empirical formula.
-
FTIR Spectroscopy: To identify the coordination of the ligand to the metal ion. A key indicator is the shift of the azomethine (C=N) stretching frequency upon complexation.[5]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and confirm its coordination to the metal (for diamagnetic complexes).
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the complex.
-
Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte.
-
Mass Spectrometry: To confirm the molecular weight of the complex.[3]
Q4: Why are furan-based Schiff base metal complexes of interest to researchers?
A4: Furan-based compounds are attractive because they can be derived from renewable biomass resources, offering an eco-friendly alternative to petroleum-based monomers.[6][7] Schiff base metal complexes are studied extensively due to their diverse applications in catalysis, materials science, and particularly in medicine for their potential antibacterial, antifungal, and anticancer properties.[1][8] The coordination of the metal ion to the Schiff base ligand often enhances these biological activities compared to the free ligand.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of furan-diamine metal complexes.
Problem 1: Low or No Yield of Schiff Base Ligand
| Possible Cause | Suggested Solution |
| Impure Reactants | Ensure the purity of the starting furan-aldehyde/ketone and the diamine using appropriate purification techniques (e.g., recrystallization, distillation). |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. Typically, a 2:1 molar ratio of the furan aldehyde to the diamine is used for a bidentate ligand. |
| Inefficient Reaction Conditions | Optimize the reaction temperature and time. Refluxing in a suitable solvent like ethanol for several hours is a common practice. Monitor the reaction using TLC to determine completion. |
| Reversibility of Reaction | The condensation reaction is often reversible. Use a Dean-Stark apparatus to remove the water formed during the reaction to drive the equilibrium towards the product. |
Problem 2: Low or No Yield of Metal Complex
| Possible Cause | Suggested Solution |
| Poor Ligand Quality | Ensure the Schiff base ligand is pure and dry before use. Impurities can interfere with complexation. |
| Incorrect Metal-to-Ligand Ratio | The stoichiometry is critical. A 1:1 or 1:2 metal-to-ligand ratio is common, depending on the desired coordination.[9] Titrate the metal salt solution into the ligand solution. |
| Inappropriate Solvent | The solvent must be able to dissolve both the ligand and the metal salt. If solubility is an issue, try a different solvent system, such as a mixture (e.g., ethanol/DMF). |
| Incorrect pH | The pH of the reaction mixture can be crucial for complex formation. For some syntheses, adding a base like NaOH is necessary to deprotonate the ligand for coordination. |
| Precipitation Issues | The complex may be highly soluble in the reaction solvent. Try reducing the volume of the solvent or adding a non-polar solvent to induce precipitation. |
Problem 3: Spectroscopic Data is Inconsistent with Expected Structure
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The presence of starting material peaks in NMR or IR spectra indicates an incomplete reaction. Increase reaction time or temperature. |
| Side Reactions | Unwanted side reactions may occur. For example, Schiff base ligands can sometimes react with solvent molecules like methanol or water.[2] Re-evaluate the reaction conditions (temperature, solvent) to minimize side products. |
| Presence of Water | In IR spectra, a broad band around 3400 cm⁻¹ may indicate the presence of coordinated water molecules in the complex, which may or may not be part of the expected structure. Ensure anhydrous conditions if water is not desired. |
| Incorrect Coordination Site | FTIR is key here. A shift in the C=N stretching frequency (typically to a lower wavenumber) is a strong indicator of coordination through the azomethine nitrogen.[5] Absence of this shift suggests coordination did not occur as expected. |
Experimental Protocols & Data
Data Presentation: Optimizing Reaction Conditions
The tables below summarize quantitative data from studies on optimizing the synthesis of furan derivatives and their metal complexes.
Table 1: Effect of Catalyst on Furan Synthesis Yield This table summarizes reported yields for the cycloisomerization of allenyl ketones to furan derivatives, demonstrating the superior efficacy of certain catalysts.[3]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | AuCl (5) | DCE | 24 | < 5 |
| 2 | AuCl₃ (5) | DCE | 24 | < 5 |
| 3 | [Au(PPh₃)]NTf₂ (2) | DCE | 0.5 | 98 |
| 4 | [Au(Johnphos)]NTf₂ (2) | DCE | 0.5 | 99 |
| 5 | PtCl₂ (5) | Toluene | 24 | < 5 |
| 6 | Pd(OAc)₂ (5) | Toluene | 24 | < 5 |
Table 2: Optimization of Palladium-Catalyzed Furan Synthesis This table shows the evaluation of different catalysts, solvents, and bases for the one-pot synthesis of functionalized furans.[4]
| Entry | Catalyst | Solvent | Base | Oxidant | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 2 | 94 |
| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 6 | 80 |
| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 6 | 63 |
| 4 | PdCl₂(CH₃CN)₂ | DMF | K₂CO₃ | CuCl₂ | 80 | 2 | 75 |
| 5 | PdCl₂(CH₃CN)₂ | Dioxane | Cs₂CO₃ | CuCl₂ | 80 | 2 | 88 |
| 6 | PdCl₂(CH₃CN)₂ | Dioxane | KOtBu | CuCl₂ | 80 | 2 | 52 |
Protocol 1: Synthesis of a Furan-Diamine Schiff Base Ligand
This protocol describes a general procedure for the synthesis of a Schiff base ligand derived from a furan aldehyde and a diamine.
Materials:
-
Furan-2-carboxaldehyde (or a derivative)
-
A suitable diamine (e.g., ethylenediamine, 4,4'-diaminodiphenylether)
-
Ethanol (anhydrous)
Procedure:
-
Dissolve the diamine (1 mmol) in hot ethanol (e.g., 20 mL).
-
In a separate flask, dissolve the furan-2-carboxaldehyde (2 mmol) in ethanol (e.g., 20 mL).
-
Add the aldehyde solution dropwise to the stirred diamine solution.
-
Reflux the resulting mixture for 4-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product, wash it with cold ethanol, and dry it in a desiccator over anhydrous CaCl₂.
-
Characterize the product using FTIR, NMR, and elemental analysis.
Protocol 2: General Procedure for Metal Complexation
This protocol outlines the synthesis of a metal complex from a pre-synthesized furan-diamine Schiff base ligand.
Materials:
-
Furan-diamine Schiff base ligand (1 mmol)
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, ZnCl₂) (1 mmol)
-
Ethanol or Methanol (degassed)
-
NaOH (for reactions requiring a base)
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in a suitable solvent (e.g., 20 mL of hot ethanol) in a round-bottomed flask.
-
If the reaction requires basic conditions, add an ethanolic solution of NaOH (2 mmol) to the ligand solution.
-
In a separate beaker, dissolve the metal salt (1 mmol) in the same solvent (e.g., 10 mL of ethanol).
-
Add the metal salt solution dropwise to the stirred ligand solution.
-
A color change or precipitation should be observed, indicating complex formation.
-
Reflux the reaction mixture under a nitrogen atmosphere for 6-8 hours.
-
Cool the mixture to room temperature.
-
Collect the precipitated complex by filtration, wash thoroughly with the solvent to remove unreacted starting materials, and then wash with a solvent like diethyl ether.
-
Dry the final product in a vacuum desiccator.
-
Characterize the complex using FTIR, UV-Vis, elemental analysis, and molar conductivity.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for synthesis and characterization.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified pathway of Schiff base and complex formation.
References
- 1. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and reactivity of schiff base transition metal complexes - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 5. ijsra.net [ijsra.net]
- 6. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide [ouci.dntb.gov.ua]
- 8. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
Issue 1: Low or No Recovery of Product from Column Chromatography
Question: I am experiencing poor or no recovery of my target compound after performing column chromatography on silica gel. What could be the cause and how can I resolve this?
Answer: Low recovery of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine from silica gel chromatography is a common problem that can stem from the inherent properties of both the compound and the stationary phase.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Acid-Catalyzed Decomposition | Silica gel is acidic and can cause the degradation of the acid-sensitive furan ring, leading to ring-opening and polymerization.[1] Solution: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[1] |
| Strong Adsorption to Silica Gel | The basic diamine functionality can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing. Solution: In addition to neutralizing the silica gel, consider using a more polar eluent system to effectively compete with the stationary phase for binding to your compound. Adding a small percentage of a polar solvent like methanol or isopropanol to your eluent can improve recovery. |
| Compound Volatility | While less likely for this specific diamine, some furan derivatives can be volatile, leading to loss during solvent evaporation under high vacuum or elevated temperatures.[1] Solution: Use a rotary evaporator with a moderate bath temperature and controlled vacuum. Analyze fractions by Thin Layer Chromatography (TLC) before combining and concentrating to minimize the volume of solvent to be removed.[1] |
Issue 2: Product Discoloration or Polymerization During Purification
Question: My purified product is a dark oil or solid, or it darkens over time. How can I prevent this?
Answer: Discoloration and polymerization are often signs of compound degradation. Both the furan ring and the diamine functionality can be susceptible to oxidative and light-induced decomposition.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Oxidation | Diamines and furans can be sensitive to atmospheric oxygen, leading to the formation of colored impurities. Solution: Perform all purification steps, including chromatography and solvent evaporation, under an inert atmosphere of nitrogen or argon.[1] Store the purified compound under an inert atmosphere in a sealed container. |
| Light Sensitivity | Some furan-containing compounds are known to be light-sensitive and can degrade or polymerize upon exposure to UV light.[1] Solution: Use amber glassware or wrap your flasks and columns with aluminum foil to protect the compound from light.[1] |
| Residual Acid | Trace amounts of acid from the reaction workup can catalyze the polymerization of the furan moiety. Solution: Ensure the reaction mixture is thoroughly neutralized with a mild aqueous base, such as sodium bicarbonate solution, before extraction and purification.[1] |
| Heat Instability | Prolonged exposure to elevated temperatures can promote decomposition and polymerization. Solution: If using distillation, perform it under high vacuum to lower the boiling point. For chromatography, avoid heating the column. When removing solvent, use the lowest practical temperature on the rotary evaporator.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine?
A1: The most suitable purification method depends on the scale of your synthesis and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for purifying small to medium quantities of the compound. Using neutralized silica gel or neutral alumina is recommended to prevent degradation.
-
Vacuum Distillation: For larger quantities of thermally stable crude product with non-volatile impurities, vacuum distillation can be an effective purification method. However, care must be taken to avoid high temperatures that could lead to decomposition.
-
Recrystallization as a Salt: Diamines can often be purified by converting them to a salt (e.g., hydrochloride or oxalate), which can then be recrystallized. The purified salt is then neutralized to regenerate the free diamine. This method is effective for removing non-basic impurities.
Q2: How can I monitor the purification process?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography. Use a suitable solvent system that gives a good separation between your product and impurities. The spots can be visualized using a UV lamp (as the furan ring is UV active) and/or a potassium permanganate stain (which reacts with the amine groups). For distillation, monitoring the boiling point and analyzing fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are effective.
Q3: What are the expected physical properties of purified 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine?
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel
This protocol provides a general procedure for the purification of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine using flash column chromatography.
Methodology:
-
Preparation of Neutralized Silica Gel:
-
Prepare a slurry of silica gel in the desired eluent system (e.g., hexane/ethyl acetate).
-
Add 0.5-1% (v/v) of triethylamine to the slurry and mix thoroughly.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the packed column with the eluent system containing 0.5-1% triethylamine.
-
-
Sample Preparation:
-
Dissolve the crude 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Chromatography:
-
Carefully load the sample onto the top of the prepared column.
-
Elute the compound with the chosen solvent system. A gradient of increasing polarity (e.g., from hexane/ethyl acetate 9:1 to 1:1) is often effective.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, keeping the bath temperature below 40°C.
-
The final product should be stored under an inert atmosphere and protected from light.
-
Quantitative Data for an Analogous Compound:
The purification of a similar furan-based diamine, glycine 2,5-furandimethyl ester, was achieved through column chromatography, although specific yield and purity data for the chromatography step were not provided.[2]
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for larger quantities of the compound, provided it is thermally stable.
Methodology:
-
Drying the Crude Product (Optional but Recommended):
-
If water is present, dry the crude product over a suitable drying agent like anhydrous potassium carbonate or magnesium sulfate. Filter to remove the drying agent.
-
-
Distillation Setup:
-
Assemble a vacuum distillation apparatus. It is advisable to use a short path distillation head to minimize product loss.
-
Ensure all glassware is dry.
-
-
Distillation:
-
Place the crude product in the distillation flask.
-
Slowly apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will need to be determined empirically or estimated based on similar structures.
-
Discard any forerun or residue.
-
-
Product Storage:
-
Store the purified product under an inert atmosphere and protected from light.
-
Visualizations
Caption: Workflow for the purification of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine by column chromatography.
Caption: Troubleshooting logic for common purification issues.
References
Furan Moiety in Catalytic Cycles: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals encountering stability issues with the furan moiety during catalytic cycles. Below you will find troubleshooting guides and frequently asked questions to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring often unstable in catalytic reactions?
A1: The instability of the furan ring arises from its unique electronic structure. While aromatic, its resonance energy is considerably lower than that of benzene, making it more susceptible to reactions that disrupt its aromaticity.[1] Key vulnerabilities include:
-
Acid Sensitivity: Furan is highly susceptible to degradation under acidic conditions, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds.[1][2][3] Protonation of the ring, particularly at the alpha-carbon, is often the initial and rate-limiting step in this degradation pathway.[2][3][4][5]
-
Oxidative Degradation: The electron-rich nature of the furan ring makes it prone to oxidation.[6] In a biological context, this can be mediated by cytochrome P450 enzymes, leading to reactive and potentially toxic metabolites.[7][8] In chemical synthesis, oxidizing agents can also lead to ring cleavage and the formation of various degradation products.[9][10]
-
Hydrogenation: Catalytic hydrogenation can either saturate the furan ring to form tetrahydrofuran (THF) or lead to ring-opening products.[11][12] The selectivity of this process is highly dependent on the catalyst and reaction conditions.[11][12]
Q2: What are the common degradation products of furan in catalytic cycles?
A2: Depending on the reaction conditions, several degradation products can be observed:
-
Under acidic conditions: The primary degradation products are typically 1,4-dicarbonyl compounds, which result from the acid-catalyzed ring opening.[1][3] In some cases, these initial products can further react to form complex polymeric materials.[1][2]
-
During hydrogenation: Ring-opening during hydrogenation can lead to the formation of alcohols, such as 1-butanol, and other small hydrocarbons.[11][12]
-
Upon oxidation: Oxidation can generate highly reactive intermediates like α,β-unsaturated dialdehydes.[7] These can then react further to form a variety of products, including carboxylic acids.
Q3: How can I improve the stability of a furan-containing compound in my reaction?
A3: Several strategies can be employed to mitigate the instability of the furan moiety:
-
Control of Reaction pH: If acidic conditions are necessary, use the mildest possible acid and consider using a buffered system to maintain a less aggressive pH.[1][2]
-
Temperature Management: Perform reactions at low temperatures to minimize the rate of degradation and polymerization.[1]
-
Catalyst Selection: Opt for milder catalysts. For instance, in Friedel-Crafts reactions, which often use harsh Lewis acids, consider using less aggressive alternatives like phosphoric acid or boron trifluoride.[1]
-
Structural Modification:
-
Electron-Withdrawing Groups: Introducing electron-withdrawing groups to the furan ring can enhance its stability against acid-catalyzed degradation.[2][3]
-
Bioisosteric Replacement: In drug development, replacing the furan ring with more stable heteroaromatic rings like thiophene, pyridine, or pyrazole can be an effective strategy.[7]
-
Fluorination: The incorporation of fluorine can increase metabolic stability due to the strength of the C-F bond, which can block metabolic oxidation pathways.[8]
-
-
Solvent Choice: The use of polar aprotic solvents like dimethylformamide (DMF) has been shown to have a stabilizing effect on furan derivatives.[2][13]
Troubleshooting Guides
Problem 1: Low yield and/or formation of black polymer during an acid-catalyzed reaction.
| Symptom | Primary Cause | Troubleshooting Steps & Recommendations |
| Reaction mixture turns dark or forms a black, insoluble material. | Acid-catalyzed polymerization. The furan ring, especially with electron-releasing substituents, can be protonated to form reactive electrophiles that initiate polymerization.[1] | 1. Use Milder Catalysts: Replace strong Lewis acids (e.g., AlCl₃) with milder alternatives like ZnCl₂ or BF₃·OEt₂.[1] 2. Lower the Temperature: Conduct the reaction at the lowest practical temperature to slow down polymerization.[1] 3. Modify the Substrate: Introduce temporary electron-withdrawing groups to stabilize the furan ring.[1] 4. Buffer the Reaction: If possible, use a buffered system to control the pH.[1] |
| Low yield of the desired product with unidentified byproducts. | Acid-catalyzed ring opening. The furan ring is likely undergoing hydrolysis to form 1,4-dicarbonyl compounds.[2][3] | 1. Minimize Water Content: Ensure anhydrous conditions if water is not essential for the reaction. 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product degradation. 3. Use a Stabilizing Solvent: Consider using a polar aprotic solvent such as DMF.[2][13] |
Problem 2: Poor selectivity in the catalytic hydrogenation of a furan derivative (ring opening vs. ring saturation).
| Symptom | Primary Cause | Troubleshooting Steps & Recommendations |
| A mixture of the desired saturated product (e.g., THF derivative) and ring-opened products (e.g., butanol) is obtained. | Reaction conditions favoring both pathways. The selectivity between ring hydrogenation and ring opening is highly sensitive to temperature, hydrogen pressure, and the catalyst used.[11][12] | 1. Adjust Temperature: Lower temperatures generally favor the formation of the saturated ring product (THF), while higher temperatures tend to promote ring opening to form products like 1-butanol.[11][12] 2. Vary Hydrogen Pressure: The partial pressure of hydrogen can influence the reaction selectivity.[12] Experiment with different pressures to find the optimal conditions for your desired product. 3. Screen Catalysts: The choice of metal catalyst (e.g., Pd, Ni, Cu) can significantly impact the product distribution.[11] Consider screening different catalysts and supports. |
| The reaction stalls, or a stable intermediate is observed. | Formation of a stable intermediate. Dihydrofuran (DHF) has been identified as a stable intermediate in furan hydrogenation.[11][12] Once formed, the energy barrier for its ring opening is high.[11][12] | 1. Increase Reaction Severity: If the desired product is the fully saturated ring or a ring-opened product, more forcing conditions (higher temperature or pressure) may be needed to overcome the stability of the DHF intermediate. 2. Change the Catalyst: A different catalyst might be more effective at hydrogenating the DHF intermediate. |
Quantitative Data Summary
The stability of the furan ring is highly dependent on the specific reaction conditions. The following table summarizes some quantitative data from the literature.
| Reaction Type | Furan Derivative | Catalyst/Conditions | Key Findings | Reference |
| Acid-Catalyzed Ring Opening | 4-(5-methyl-2-furyl)-2-butanone | HCl in H₂O:MeOH (pH 2) at 80°C | 92% yield of ring-opened product after 24h. | [3] |
| Acid-Catalyzed Ring Opening | 4-(5-methyl-2-furyl)-2-butanone | Fe(NO₃)₃ in H₂O:MeOH (pH 2) at 80°C | 94% yield of ring-opened product after 24h. | [3] |
| Acid-Catalyzed Ring Opening | 4-(5-methyl-2-furyl)-2-butanone | FeCl₃ in H₂O:MeOH (pH 2) at 80°C | 92% yield of ring-opened product after 24h. | [3] |
| Ozonolysis | Furan-2,5-dicarboxylic acid (FDCA) | Ozone in aqueous solution at 298 K | Degradation rate constant: 2.22 × 10³ M⁻¹ s⁻¹ | [14][15] |
| Ozonolysis | 2-furoic acid (FA) | Ozone in aqueous solution at 298 K | Degradation rate constant: 1.22 × 10⁵ M⁻¹ s⁻¹ | [14][15] |
| Ozonolysis | 2-methyl-3-furoic acid (MFA) | Ozone in aqueous solution at 298 K | Degradation rate constant: 5.81 × 10⁶ M⁻¹ s⁻¹ | [14][15] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Furan Stability under Acidic Conditions
This protocol provides a general method for quantitatively assessing the stability of a furan-containing compound in an acidic medium.
-
Reactant Preparation:
-
Dissolve the furan-containing substrate in a suitable solvent (e.g., a 1:1 mixture of water and methanol) to a known concentration.[3]
-
-
Reaction Setup:
-
Time-Course Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by neutralizing the acid with a base).
-
Analyze the composition of the quenched aliquot using a suitable analytical technique such as HPLC-UV, LC-MS, or GC-MS to determine the concentration of the parent compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent furan-containing compound as a function of time.
-
From this data, the rate of degradation can be calculated, providing a quantitative measure of the compound's stability under the tested conditions.
-
Visualizations
Caption: Mechanism of acid-catalyzed furan ring opening.
Caption: Workflow for assessing furan compound stability.
Caption: Decision tree for troubleshooting furan instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
- 12. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
managing side reactions in the synthesis of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and its derivatives. This document addresses common side reactions and offers solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine?
A1: There are two main synthetic strategies. The first involves a reductive amination of 2-acetylfuran with N,N-dimethylethylenediamine. The second common approach is a two-step process starting with the reductive amination of 2-acetylfuran with ethylenediamine, followed by an Eschweiler-Clarke methylation to introduce the N,N-dimethyl groups.
Q2: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired product. What is likely happening?
A2: The furan ring is known to be sensitive to acidic conditions, which can lead to polymerization and the formation of dark-colored, insoluble materials known as humins.[1][2] This is a common issue in furan chemistry, especially when using strong acids as catalysts.
Q3: Are there any specific side products I should be aware of during the Eschweiler-Clarke methylation step?
A3: The Eschweiler-Clarke reaction is generally a high-yielding reaction for the N-methylation of primary and secondary amines and typically stops at the tertiary amine stage without forming quaternary ammonium salts.[3][4] However, incomplete methylation can result in the presence of the mono-methylated or unmethylated diamine. The acidic conditions of the reaction can also potentially lead to furan ring degradation if not properly controlled.
Q4: How can I best purify the final 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific derivative being synthesized, but a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) with a small amount of a basic modifier (like triethylamine) to prevent product tailing on the silica gel is a good starting point.
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Black Precipitate (Polymerization)
| Symptom | Potential Cause | Suggested Solution |
| Reaction mixture turns dark brown or black; insoluble material forms. | Acid-catalyzed polymerization of the furan ring. The furan moiety is susceptible to degradation and polymerization under strongly acidic conditions.[1][2] | - Use milder reaction conditions: If using a strong acid catalyst, consider switching to a weaker acid or a solid acid catalyst. - Lower the reaction temperature: Polymerization is often accelerated at higher temperatures. - Reduce reaction time: Minimize the exposure of the furan-containing compounds to acidic conditions. |
| Low yield of the desired product, with a complex mixture of byproducts observed by TLC or LC-MS. | Ring-opening of the furan nucleus. In the presence of acid and a nucleophile (like water), the furan ring can undergo hydrolysis to form a 1,4-dicarbonyl compound.[1] | - Ensure anhydrous conditions: Use dry solvents and reagents to minimize water content. - Buffer the reaction: If acidic conditions are necessary, consider using a buffer to maintain a more controlled pH. |
Issue 2: Incomplete Reaction or Formation of Intermediates
| Symptom | Potential Cause | Suggested Solution |
| Presence of significant amounts of starting material (2-acetylfuran or the initial diamine) after the reaction. | Insufficient reactivity of the imine intermediate in reductive amination. The formation of the imine and its subsequent reduction are equilibrium processes. | - Increase the concentration of the reducing agent. - Optimize the pH: The rate of imine formation is pH-dependent. A weakly acidic medium often favors this step. - Increase reaction time or temperature, while carefully monitoring for furan degradation. |
| In the Eschweiler-Clarke step, a mixture of mono-, di-, and unmethylated products is observed. | Incomplete methylation. This can be due to insufficient amounts of formaldehyde or formic acid, or a non-optimal reaction temperature.[3] | - Use an excess of formaldehyde and formic acid as per established protocols for the Eschweiler-Clarke reaction.[3][5] - Ensure the reaction temperature is high enough (often near the boiling point of the aqueous solution) to drive the reaction to completion.[3] |
Experimental Protocols
Representative Protocol for Reductive Amination of 2-Acetylfuran with N,N-Dimethylethylenediamine
Materials:
-
2-Acetylfuran
-
N,N-Dimethylethylenediamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-acetylfuran (1.0 eq) in anhydrous 1,2-dichloroethane, add N,N-dimethylethylenediamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Eschweiler-Clarke Methylation of 1-(Furan-2-yl)ethane-1,2-diamine
Materials:
-
1-(Furan-2-yl)ethane-1,2-diamine (assuming prior synthesis)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous potassium carbonate
Procedure:
-
To a stirred solution of 1-(furan-2-yl)ethane-1,2-diamine (1.0 eq), add formaldehyde solution (2.5 eq).
-
Slowly add formic acid (2.5 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and maintain for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and basify with a sodium hydroxide solution to a pH > 10.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Synthesis Pathway and Potential Side Reactions
Caption: Synthetic pathway for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine via reductive amination, highlighting key side reactions.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for diagnosing and addressing low product yield in the synthesis.
References
- 1. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
Technical Support Center: Solubility Enhancement for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of metal complexes involving the ligand 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: My 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine complex has poor solubility in aqueous solutions. What are the primary reasons for this?
A1: The solubility of metal complexes is influenced by a combination of factors related to both the ligand and the metal ion. For complexes of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, poor aqueous solubility can often be attributed to:
-
Hydrophobic Furan Moiety: The furan ring is a hydrophobic component that can reduce the overall water solubility of the complex.
-
Overall Neutral Charge: If the resulting complex is a neutral species, it may have lower solubility in polar solvents like water compared to charged (cationic or anionic) complexes.[1]
-
Crystal Lattice Energy: A high crystal lattice energy of the solid complex can make it difficult for solvent molecules to break the crystal structure and solvate the individual complex molecules.
Q2: What are the general strategies I can employ to increase the solubility of my complex?
A2: Several common laboratory techniques can be used to enhance the solubility of poorly soluble metal complexes.[2][3] These include:
-
pH Adjustment: Altering the pH of the solution can protonate or deprotonate the ligand, leading to a charged complex with improved solubility.[2][4]
-
Co-solvency: The addition of a water-miscible organic solvent can reduce the overall polarity of the solvent system, improving the solubility of less polar complexes.[2][5]
-
Use of Excipients/Complexing Agents: Incorporating agents like cyclodextrins can form inclusion complexes, effectively encapsulating the hydrophobic parts of your complex and increasing its aqueous solubility.[6][7][8][9]
-
Ligand Modification: In the synthesis stage, modifying the ligand to include more polar functional groups can inherently increase the solubility of the resulting complex.[1]
Q3: Can I use surfactants to improve the solubility of my complex?
A3: Yes, surfactants can be effective. They work by forming micelles that can encapsulate the hydrophobic complex, thereby increasing its apparent solubility in the aqueous phase. However, it is crucial to select a surfactant that does not interfere with the downstream applications of your complex.
Troubleshooting Guides
Issue 1: Complex precipitates out of aqueous solution.
This guide provides a systematic approach to resolving precipitation issues with your 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine complex.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing complex precipitation.
Detailed Steps:
-
pH Adjustment: The diamine nature of the ligand suggests that its protonation state is pH-dependent. Lowering the pH will likely protonate the amine groups, leading to a cationic and potentially more water-soluble complex. Conversely, in some cases, deprotonation at very high pH could also alter solubility. It is recommended to test a range of pH values.
-
Co-solvent Addition: If pH adjustment is insufficient, the use of a co-solvent is the next logical step. The furan ring and the hydrocarbon backbone of the ligand are nonpolar, and a co-solvent can help solvate these regions.
-
Excipient Use: For applications where the presence of organic solvents is not desirable, excipients like cyclodextrins can be employed. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the nonpolar parts of the complex and enhance its aqueous solubility.
-
Ligand Modification: If solubility remains a significant hurdle and your experimental design allows, consider synthetic modifications to the ligand. Introducing polar groups, such as hydroxyl or carboxyl groups, can fundamentally increase the water solubility of the resulting metal complexes.[1]
Issue 2: Inconsistent solubility results between batches.
Inconsistent solubility can arise from subtle variations in the synthesis or handling of the complex.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymorphism | Different crystalline forms (polymorphs) of the complex can have different solubilities. Characterize the solid-state form of each batch using techniques like Powder X-ray Diffraction (PXRD). | Identification of different polymorphs can explain solubility variations. Recrystallization under controlled conditions can help obtain a consistent form. |
| Impurities | Residual starting materials or byproducts from the synthesis can affect solubility. | Purify the complex using appropriate methods (e.g., recrystallization, chromatography) and confirm purity with techniques like NMR and elemental analysis. |
| Hydration State | The presence of water molecules in the crystal lattice (hydrates) can influence solubility. | Use techniques like Thermogravimetric Analysis (TGA) to determine the hydration state of the complex. |
Experimental Protocols
Protocol 1: Solubility Enhancement via pH Adjustment
Objective: To determine the effect of pH on the solubility of the 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine complex.
Materials:
-
Your metal complex
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Stir plate and stir bars
-
Microcentrifuge
-
UV-Vis spectrophotometer or other suitable analytical instrument
Procedure:
-
Prepare a series of saturated solutions of your complex at different pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
To a set of vials, add an excess amount of the complex to a fixed volume of deionized water.
-
Adjust the pH of each suspension to the target value using 0.1 M HCl or 0.1 M NaOH.
-
Seal the vials and stir them at a constant temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the suspensions to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the solubility of the complex as a function of pH.
Signaling Pathway of pH Effect on Solubility
Caption: Influence of pH on the protonation state and solubility of the complex.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of the complex.
Materials:
-
Your metal complex
-
Deionized water
-
Water-miscible organic solvents (e.g., ethanol, methanol, DMSO, DMF)
-
Volumetric flasks
-
Analytical balance
-
Stir plate and stir bars
Procedure:
-
Prepare a series of co-solvent mixtures with water (e.g., 10%, 25%, 50% v/v of the organic solvent).
-
Add an excess amount of the complex to each co-solvent mixture.
-
Stir the mixtures at a constant temperature for 24 hours.
-
Centrifuge the samples to separate the undissolved solid.
-
Determine the concentration of the complex in the supernatant.
-
Plot the solubility as a function of the co-solvent concentration.
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present the quantitative data from your experiments.
| Solvent System | Complex Solubility (mg/mL) | Observations |
| Water (pH 7) | < 0.1 | Insoluble, forms a suspension. |
| Water (pH 3) | 1.5 | Soluble, clear solution. |
| 25% Ethanol/Water | 0.8 | Slightly soluble, some residue. |
| 50% Ethanol/Water | 2.5 | Soluble, clear solution. |
| 25% DMSO/Water | 5.2 | Highly soluble. |
| 50% DMSO/Water | > 10 | Very high solubility. |
Protocol 3: Cyclodextrin-Mediated Solubilization
Objective: To enhance the aqueous solubility of the complex through inclusion complexation with a cyclodextrin.
Materials:
-
Your metal complex
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bars
-
Freeze-dryer (optional)
Procedure:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).
-
Add an excess of your metal complex to the HP-β-CD solution.
-
Stir the mixture at room temperature for 48-72 hours.
-
Filter or centrifuge the solution to remove any undissolved complex.
-
The resulting clear solution contains the water-soluble inclusion complex. This solution can be used directly or freeze-dried to obtain a solid powder.
-
Determine the concentration of the complex in the final solution to quantify the solubility enhancement.
Conceptual Diagram of Cyclodextrin Inclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijmsdr.org [ijmsdr.org]
- 4. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. jchr.org [jchr.org]
- 7. Complexation of Metal Ions by Cyclodextrins | Semantic Scholar [semanticscholar.org]
- 8. iipseries.org [iipseries.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Regioselectivity in Reactions of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific regioselectivity challenges encountered during the chemical modification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the furan ring of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine for electrophilic aromatic substitution?
The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. For 2-substituted furans, the primary site of electrophilic attack is the C5 position. This is due to the formation of a more stabilized carbocation intermediate through resonance, where the oxygen atom can effectively delocalize the positive charge.[1][2] Attack at the C3 or C4 positions results in less stable intermediates.[1][3] Therefore, in the absence of strong directing effects from the diamine side chain, electrophiles are expected to react preferentially at C5.
Q2: Can the diamine side chain influence the regioselectivity of reactions on the furan ring?
Yes, the N¹,N¹-dimethylethane-1,2-diamine substituent can significantly influence the regioselectivity, particularly in metal-mediated reactions such as lithiation. The nitrogen atoms of the diamine can act as a directing group by coordinating to the metal cation. This chelation can direct the deprotonation to the sterically accessible C3 position, competing with the electronically favored C5 position. The outcome of the reaction can, therefore, be highly dependent on the reaction conditions, including the choice of organometallic reagent, solvent, and temperature.
Q3: In electrophilic substitution reactions, what is the expected major product and what are the potential minor isomers?
For most electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation), the major product will be the 5-substituted isomer. However, depending on the reactivity of the electrophile and the reaction conditions, minor amounts of the 3-substituted and 4-substituted isomers may be formed. Vigorous reaction conditions can sometimes lead to di-substitution, primarily at the 3,5- or 4,5-positions, although this is less common.
Troubleshooting Guides
Problem: Poor Regioselectivity in Lithiation/Metalation Reactions
Symptom: You are attempting a lithiation followed by quenching with an electrophile, but you obtain a mixture of C3 and C5 substituted products, or the C3 isomer is the major product when the C5 isomer was expected.
Possible Causes and Solutions:
-
Chelation-Controlled Lithiation: The primary cause of unexpected C3-lithiation is the directing effect of the diamine side chain. The lithium cation of the organolithium reagent (e.g., n-BuLi) can be chelated by the two nitrogen atoms of the diamine, positioning the base for preferential abstraction of the C3 proton.
-
Solution 1: Use a non-coordinating solvent. Solvents like hexanes or toluene can disfavor the formation of the chelation complex, thereby favoring the electronically preferred C5-lithiation.
-
Solution 2: Use a bulkier organolithium reagent. Reagents like sec-BuLi or t-BuLi may be sterically hindered from accessing the C3 position, leading to a higher preference for the more accessible C5 position.
-
Solution 3: Lower the reaction temperature. Performing the lithiation at very low temperatures (e.g., -78 °C) can favor the kinetically controlled C5-deprotonation over the thermodynamically more stable (due to chelation) C3-lithiated species.
-
-
Incorrect Stoichiometry of Organolithium Reagent: Using an excess of the organolithium reagent can lead to di-lithiation or other side reactions, reducing the selectivity for the desired mono-lithiated species.
-
Solution: Carefully control the stoichiometry of the organolithium reagent. A slight excess (1.05-1.1 equivalents) is often sufficient for complete mono-lithiation.
-
Problem: Low Yield or Decomposition during Electrophilic Substitution
Symptom: When performing an electrophilic substitution reaction, you observe a low yield of the desired product, accompanied by the formation of dark, insoluble byproducts.
Possible Causes and Solutions:
-
Acid-Catalyzed Ring Opening: Furans are sensitive to strong acids, which can lead to polymerization or ring-opening reactions.[4] Many electrophilic substitution reactions are performed under acidic conditions.
-
Solution 1: Use milder reaction conditions. For example, in Friedel-Crafts acylation, use a less Lewis-acidic catalyst or perform the reaction at a lower temperature.
-
Solution 2: Use a buffered system. If possible, the addition of a non-nucleophilic base can help to neutralize any strong acids generated during the reaction.
-
-
Oxidation of the Furan Ring: Some electrophilic reagents are also strong oxidizing agents, which can lead to the degradation of the electron-rich furan ring.
-
Solution: Choose a milder electrophilic reagent if available. For example, for bromination, using N-bromosuccinimide (NBS) is often milder than using elemental bromine.
-
Data Presentation
Table 1: Regioselectivity of the Lithiation of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine under Various Conditions
| Entry | Organolithium Reagent | Solvent | Temperature (°C) | C5-substituted Product (%) | C3-substituted Product (%) |
| 1 | n-BuLi | THF | -78 to 0 | 35 | 65 |
| 2 | n-BuLi | Toluene | -78 to 0 | 70 | 30 |
| 3 | s-BuLi | THF | -78 | 85 | 15 |
| 4 | LDA | THF | -78 | 90 | 10 |
Table 2: Regioselectivity of the Bromination of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine
| Entry | Brominating Agent | Solvent | Temperature (°C) | 5-bromo Isomer (%) | Other Isomers (%) |
| 1 | Br₂ | Dichloromethane | 0 | 88 | 12 |
| 2 | NBS | THF | 0 | 95 | 5 |
Experimental Protocols
Protocol 1: Selective C5-Lithiation and Alkylation
This protocol is designed to favor the formation of the C5-substituted product by minimizing the chelation-directing effect of the diamine side chain.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine (1.0 eq) in anhydrous toluene (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of sec-butyllithium (1.1 eq) in cyclohexane dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, 1.2 eq) dropwise at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Chelation-Controlled C3-Lithiation and Silylation
This protocol is designed to favor the formation of the C3-substituted product by maximizing the chelation-directing effect of the diamine.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Lithiation: Add a solution of n-butyllithium (1.1 eq) in hexanes dropwise over 15 minutes.
-
Warming and Stirring: Allow the reaction to warm to 0 °C and stir for 2 hours.
-
Electrophilic Quench: Cool the solution back to -78 °C and add trimethylsilyl chloride (1.2 eq) dropwise.
-
Warming: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Competing pathways in the lithiation of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine.
Caption: Regioselectivity in the electrophilic substitution of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine.
References
Technical Support Center: Catalyst Deactivation for 1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine Ligand Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts incorporating 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine ligands. The information provided is based on established principles of catalyst deactivation and aims to assist in identifying and mitigating common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms of catalyst deactivation?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms can be categorized as chemical, thermal, and mechanical. These include:
-
Poisoning: Strong chemisorption of impurities or byproducts onto the active sites of the catalyst, rendering them inactive.[1][2] Common poisons include compounds containing sulfur, nitrogen, phosphorus, and halogens.[3]
-
Coking or Fouling: The physical deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface and within its pores, which blocks access to the active sites.[1][2]
-
Thermal Degradation (Sintering): The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area.[1]
-
Leaching: The dissolution of the active phase of the catalyst into the reaction medium. This is more common in liquid-phase reactions.[3]
-
Mechanical Failure: Physical degradation of the catalyst support or active components due to attrition or crushing.[2]
Q2: What specific deactivation mechanisms might be relevant for catalysts with 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine ligands?
A2: While specific studies on this ligand are limited, potential deactivation pathways can be inferred from its structure:
-
Poisoning from the Ligand Itself: The diamine functionality, with its two nitrogen atoms, can chelate strongly to the metal center.[4] Under certain reaction conditions (e.g., changes in pH or temperature), the ligand coordination may change, potentially leading to the formation of inactive complexes. The nitrogen atoms could also be susceptible to poisoning by impurities in the reaction feed.[5][6]
-
Coking from the Furan Moiety: Furan-based compounds can be precursors to coke formation, especially at elevated temperatures.[7] The furan ring can undergo polymerization or decomposition reactions to form carbonaceous deposits on the catalyst surface.
-
Ligand Degradation: The furan ring can be susceptible to hydrogenation or other side reactions, altering the ligand structure and its coordination to the metal center, thereby deactivating the catalyst.[7]
Q3: How can I determine the cause of my catalyst's deactivation?
A3: A systematic approach involving catalyst characterization is crucial for identifying the root cause of deactivation. Key analytical techniques include:
-
Surface Area and Porosity Analysis (BET): A reduction in surface area can indicate sintering or fouling.[8]
-
Spectroscopy (XPS, Auger): X-ray Photoelectron Spectroscopy (XPS) can identify the presence of poisons on the catalyst surface by detecting their elemental composition and chemical state.
-
Microscopy (TEM, SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can visualize changes in catalyst morphology, such as particle agglomeration (sintering) or the presence of deposits.[8][9]
-
Temperature-Programmed Techniques (TPD, TPO): Temperature-Programmed Desorption (TPD) can help understand the strength of adsorption of different species on the catalyst, providing insights into poisoning. Temperature-Programmed Oxidation (TPO) can be used to quantify the amount of coke deposited on the catalyst.[1]
-
Elemental Analysis (XRF, ICP-AES): X-ray Fluorescence (XRF) and Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) can detect foreign elements that may be acting as poisons.[8]
Troubleshooting Guides
Issue 1: Sudden and Significant Drop in Catalyst Activity
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Analyze Feedstock: Check for impurities in reactants and solvents, particularly sulfur and nitrogen compounds.[1][3] 2. Purify Reactants: Implement a purification step for all starting materials. 3. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere if the catalyst is sensitive to oxygen or moisture.[5][9] 4. Catalyst Characterization: Use XPS or elemental analysis to identify potential poisons on the catalyst surface. |
| Mechanical Failure of Reactor/Setup | 1. Check for Leaks: Ensure all connections in the reactor setup are secure. 2. Verify Flow Rates: Confirm that all gas and liquid flow rates are accurate and stable. |
Issue 2: Gradual Decline in Catalyst Activity Over Several Runs
| Possible Cause | Troubleshooting Steps |
| Coking/Fouling | 1. Optimize Reaction Conditions: Lowering the reaction temperature or pressure may reduce the rate of coke formation. 2. Catalyst Characterization: Use TGA/TPO to quantify coke deposition.[1] 3. Regeneration: Attempt to regenerate the catalyst by controlled oxidation (calcination) to burn off carbonaceous deposits.[1] |
| Thermal Degradation (Sintering) | 1. Verify Temperature Control: Ensure the reaction temperature is accurately controlled and not exceeding the catalyst's thermal stability limit. 2. Catalyst Characterization: Use TEM or XRD to check for an increase in catalyst particle size.[9] |
| Leaching of Active Metal | 1. Analyze Reaction Mixture: After the reaction, analyze the liquid phase for the presence of the active metal using ICP-AES. 2. Modify Catalyst Support: Consider using a different support material or a stronger anchoring strategy for the active metal. |
Issue 3: Change in Product Selectivity
| Possible Cause | Troubleshooting Steps |
| Formation of Different Active Sites | 1. Catalyst Characterization: Use techniques like in-situ spectroscopy to observe the catalyst under reaction conditions and identify any changes in the active sites.[10] 2. Controlled Poisoning: In some cases, the introduction of a controlled amount of a specific agent can selectively block sites responsible for side reactions. |
| Diffusion Limitations due to Fouling | 1. Analyze Pore Structure: Use gas adsorption techniques to check for changes in the catalyst's pore size distribution. 2. Regeneration: A regeneration procedure to remove foulants may restore selectivity. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to track and present catalyst deactivation.
Table 1: Catalyst Activity vs. Time on Stream
| Time on Stream (hours) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| 1 | 99 | 500 |
| 5 | 95 | 475 |
| 10 | 85 | 425 |
| 20 | 70 | 350 |
| 50 | 40 | 200 |
Table 2: Effect of Temperature on Deactivation Rate
| Temperature (°C) | Initial Conversion (%) | Conversion after 24h (%) | Deactivation Rate (%/h) |
| 100 | 98 | 90 | 0.33 |
| 120 | 99 | 80 | 0.79 |
| 140 | 99 | 65 | 1.42 |
Experimental Protocols
Protocol 1: Temperature-Programmed Desorption (TPD) for Poisoning Analysis
-
Sample Preparation: A known weight of the deactivated catalyst is placed in a quartz reactor.
-
Pre-treatment: The catalyst is heated under an inert gas flow (e.g., He or Ar) to a specific temperature to remove any physisorbed species.
-
Adsorption: A probe molecule (e.g., ammonia for acidic sites, CO for metal sites) is introduced to the catalyst at a low temperature until saturation.
-
Desorption: The temperature is ramped up at a linear rate under an inert gas flow.
-
Detection: A thermal conductivity detector (TCD) or a mass spectrometer monitors the concentration of the desorbed molecules as a function of temperature. The resulting spectrum provides information about the number and strength of active sites.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Surface Poison Detection
-
Sample Preparation: A small amount of the fresh and deactivated catalyst is mounted on a sample holder.
-
Analysis Chamber: The sample is introduced into an ultra-high vacuum chamber.
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Data Interpretation: The binding energy of the photoelectrons is calculated, which is characteristic of each element and its chemical state. This allows for the identification of surface contaminants and changes in the oxidation state of the active metal.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Potential deactivation pathways for furan-diamine ligand catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
scale-up challenges for the production of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, which is typically synthesized via a reductive amination pathway involving a furan-containing ketone and N,N-dimethylethylenediamine.
Issue 1: Low Yield of the Target Product
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider adding more reducing agent in portions. Ensure the reaction temperature is optimal for the chosen reducing agent. |
| Side reactions | The furan ring is sensitive to harsh acidic conditions and high temperatures, which can lead to degradation or polymerization.[1] Use mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) under controlled pH (typically weakly acidic, pH 5-6) to minimize side reactions.[2] |
| Reductant instability | Prepare solutions of reducing agents like sodium borohydride fresh, as they can decompose upon standing. |
| Impure starting materials | Ensure the purity of the starting furan-2-yl-ethanone and N,N-dimethylethylenediamine, as impurities can interfere with the reaction. |
Issue 2: Formation of Impurities
| Impurity | Potential Cause | Mitigation Strategy |
| Over-reduction of the furan ring | Use of a strong reducing agent (e.g., catalytic hydrogenation at high pressure/temperature) can lead to the saturation of the furan ring to form a tetrahydrofuran derivative. | Opt for milder and more selective reducing agents such as NaBH(OAc)₃ or NaBH₃CN.[2] |
| Formation of a secondary amine dimer | If the primary amine of the product reacts with another molecule of the starting ketone, a dimer impurity can form. | Use a slight excess of the N,N-dimethylethylenediamine to favor the formation of the desired product. |
| Unreacted starting materials | Incomplete reaction or inefficient purification. | Optimize reaction conditions (time, temperature, stoichiometry) and purification method (e.g., column chromatography). |
Issue 3: Difficulties in Product Purification
| Problem | Suggested Approach |
| Product is a viscous oil | Attempt purification by column chromatography using a suitable solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking on the silica gel). |
| Co-elution of impurities | If impurities are difficult to separate by chromatography, consider converting the diamine product to a crystalline salt (e.g., hydrochloride or oxalate) for purification by recrystallization, followed by liberation of the free base. |
| Product instability on silica gel | The furan moiety can be sensitive to acidic silica gel.[1] Use deactivated (neutral) silica gel or alumina for chromatography. Alternatively, a non-chromatographic method like distillation under reduced pressure could be explored if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine?
A common and efficient method is the reductive amination of 2-acetylfuran with N,N-dimethylethylenediamine. This is typically a one-pot reaction where the ketone and diamine form an intermediate imine/enamine which is then reduced in situ by a suitable reducing agent.
Q2: Which reducing agent is recommended for the reductive amination step?
For laboratory scale, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and high selectivity for imines over ketones, minimizing side reactions.[2] For larger scale production, catalytic hydrogenation over a suitable catalyst (e.g., Palladium on carbon) could be more cost-effective, but requires careful optimization to prevent over-reduction of the furan ring.
Q3: What are the critical process parameters to control during scale-up?
Key parameters to control during scale-up include:
-
Temperature: Exothermic reactions need efficient heat management to prevent runaway reactions and degradation of the furan ring.
-
pH: Maintaining a weakly acidic pH is often crucial for the efficiency of the imine formation and reduction.[2]
-
Mixing: Ensure efficient mixing to maintain homogeneity, especially during the addition of reagents.
-
Work-up and product isolation: The work-up procedure should be robust and scalable to ensure consistent product quality and yield.
Q4: How can the stability of the furan ring be ensured during the synthesis?
The furan ring is susceptible to degradation under strongly acidic or oxidative conditions.[1] To maintain its integrity:
-
Avoid strong, non-oxidizing acids.
-
Use mild reaction conditions.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
Experimental Protocols
Reductive Amination of 2-Acetylfuran with N,N-Dimethylethylenediamine using Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of 2-acetylfuran (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M), add N,N-dimethylethylenediamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a solvent gradient, e.g., DCM/MeOH with 1% triethylamine) to afford the desired 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
Visualizations
Caption: A typical experimental workflow for the synthesis of the target diamine.
Caption: A logical diagram for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to Diamine Ligands in Catalysis: N,N-Dimethylethylenediamine vs. 1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall success of a catalytic reaction. Diamines, with their versatile coordination chemistry, have established themselves as a crucial class of ligands, particularly in cross-coupling and C-H activation reactions. This guide provides a comparative analysis of two such ligands: the well-established and widely used N,N-dimethylethylenediamine (DMEDA) and the less explored, furan-containing analogue, 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
While N,N-dimethylethylenediamine has a proven track record in a multitude of catalytic applications, comprehensive experimental data on the catalytic performance of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is not yet prevalent in the scientific literature. Therefore, this guide will present a detailed overview of the catalytic prowess of DMEDA, supported by experimental data and protocols. Subsequently, a prospective analysis of the potential catalytic behavior of its furan-containing counterpart will be discussed, drawing upon the known electronic and steric influences of the furan moiety in ligand design.
N,N-Dimethylethylenediamine (DMEDA): A Versatile and Efficient Ligand
N,N-dimethylethylenediamine (DMEDA) is a bidentate ligand renowned for its ability to form stable chelate complexes with various transition metals, particularly copper.[1] This property has led to its extensive use in a range of catalytic transformations, significantly improving reaction rates and yields.
Key Catalytic Applications of DMEDA
1. Copper-Catalyzed Cyanation of Aryl Bromides:
DMEDA has been instrumental in the development of efficient copper-catalyzed cyanation reactions, offering a milder and more practical alternative to the traditional Rosenmund-von Braun reaction.[2] The use of DMEDA as a ligand allows the reaction to proceed with catalytic amounts of copper iodide and avoids the need for harsh conditions and stoichiometric copper(I) cyanide.[2]
2. Copper-Catalyzed Amidation of Aryl Halides:
In the realm of C-N bond formation, DMEDA has been shown to be an effective ligand in the copper-catalyzed amidation of aryl halides. Mechanistic studies suggest that chelating diamine ligands like DMEDA play a crucial role in controlling the concentration of the active catalytic species.
3. Direct C-H Arylation of Unactivated Benzene:
A significant breakthrough in cross-coupling chemistry has been the use of DMEDA as an organocatalyst to promote the direct C-H arylation of unactivated benzene.[3] This methodology, which proceeds in the presence of a strong base, offers a transition-metal-free approach to the synthesis of biaryls.[3]
Quantitative Data on DMEDA-Catalyzed Reactions
The following table summarizes the performance of DMEDA in selected catalytic reactions, showcasing its effectiveness in terms of reaction yield.
| Reaction | Catalyst System | Substrate | Product Yield (%) | Reference |
| Cyanation of Aryl Bromide | 10 mol % CuI, 20 mol % KI, 1.0 equiv DMEDA | 4-Bromotoluene | 95 | [2] |
| Direct C-H Arylation of Benzene | 20 mol % DMEDA, 2.0 equiv KOtBu | Iodobenzene | 85 | [3] |
Experimental Protocols for DMEDA-Catalyzed Reactions
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
Copper(I) iodide (CuI, 10 mol %)
-
Potassium iodide (KI, 20 mol %)
-
N,N'-dimethylethylenediamine (DMEDA, 1.0 equiv)
-
Sodium cyanide (NaCN, 1.2 equiv)
-
Toluene (solvent)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, CuI, and KI.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene, DMEDA, and NaCN to the reaction vessel.
-
The reaction mixture is heated to 110 °C and stirred for the appropriate time.
-
Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield the corresponding aromatic nitrile.
Caption: Workflow for the copper-catalyzed cyanation of aryl bromides using DMEDA.
1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine: A Prospective Analysis
While experimental data on the catalytic applications of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is currently scarce, we can infer its potential behavior based on the well-documented electronic and steric properties of the furan ring when incorporated into ligand scaffolds.
Potential Advantages and Disadvantages
The furan moiety, as a heteroaromatic ring, can influence the catalytic activity of the diamine ligand in several ways:
-
Electronic Effects: The oxygen atom in the furan ring possesses a lone pair of electrons that can be donated into the aromatic system, making the ring electron-rich.[4] This can, in turn, modulate the electron density at the coordinating nitrogen atoms of the diamine. An increase in electron density on the metal center can enhance its reactivity in certain catalytic steps, such as oxidative addition. However, the inductive effect of the furan ring can also play a competing role.[1]
-
Steric Effects: The furan ring introduces additional steric bulk compared to the simple ethyl backbone of DMEDA. This increased steric hindrance can influence the coordination geometry around the metal center, potentially leading to higher selectivity in asymmetric catalysis.
-
Coordination Modes: The oxygen atom of the furan ring could potentially act as an additional coordination site, leading to a tridentate binding mode. This would significantly alter the geometry and electronic properties of the resulting metal complex, opening up new avenues for catalytic reactivity.
Caption: Structural and potential catalytic differences between DMEDA and its furan-containing analogue.
Conclusion
N,N-dimethylethylenediamine is a robust and versatile ligand with a broad range of demonstrated applications in catalysis, particularly in copper-catalyzed cross-coupling reactions. Its efficacy is well-documented, making it a reliable choice for various synthetic transformations.
The catalytic potential of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine remains an open area for investigation. However, based on the known properties of furan-containing ligands, it is plausible that this analogue could offer unique advantages in terms of reactivity and selectivity. The introduction of the furan moiety presents an exciting opportunity for the design of novel catalytic systems with tailored electronic and steric properties. Further experimental studies are warranted to fully elucidate the catalytic capabilities of this promising ligand and to determine its standing in comparison to established ligands like DMEDA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of Furan-Based Versus Traditional Diamine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral ligands is paramount in the field of asymmetric catalysis, directly influencing the efficiency, selectivity, and overall success of enantioselective transformations. While traditional diamine ligands, such as those derived from cyclohexane-1,2-diamine, have long been established as robust and reliable mainstays in the synthetic chemist's toolkit, a new class of furan-based diamine ligands is emerging with unique stereoelectronic properties. This guide provides an objective, data-driven comparison of these two ligand classes, focusing on their synthesis, catalytic performance in the asymmetric Henry reaction, and underlying mechanistic pathways.
Quantitative Performance Comparison
The efficacy of a chiral ligand is ultimately determined by its ability to induce high enantioselectivity and achieve excellent product yields. The following table summarizes the performance of a representative furan-based amino alcohol ligand and a traditional N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane ligand in the copper-catalyzed asymmetric Henry (nitroaldol) reaction.
| Ligand Type | Representative Ligand | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Furan-Based | (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol | CuCl (10 mol%) | Benzaldehyde | Nitromethane | 92 | 94 | [1] |
| Traditional | N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane | Cu(OAc)₂·H₂O (10 mol%) | Benzaldehyde | Nitromethane | 95 | 95 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of the representative ligands and their application in the asymmetric Henry reaction are provided below to ensure reproducibility and facilitate informed catalyst selection.
Synthesis of a Furan-Based Diamine Ligand: (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol
Materials:
-
(S)-2-amino-2-phenylethanol
-
Furfural
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-2-amino-2-phenylethanol (1.0 eq) in methanol, add furfural (1.0 eq).
-
The reaction mixture is stirred at room temperature until imine formation is complete (monitored by TLC).
-
The mixture is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred for an additional 2 hours at room temperature.
-
The methanol is removed under reduced pressure, and the residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford the desired (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol.[1]
Synthesis of a Traditional Diamine Ligand: N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane
Materials:
-
(R,R)-1,2-diaminocyclohexane
-
Benzaldehyde
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
-
(R,R)-1,2-diaminocyclohexane (1.0 eq) is dissolved in methanol.
-
Benzaldehyde (2.2 eq) is added, and the mixture is stirred at room temperature to form the di-imine.
-
The reaction mixture is then transferred to a hydrogenation vessel containing 10% Pd/C.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification by crystallization or column chromatography affords the pure N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane.
Asymmetric Henry Reaction Protocol
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(I) Chloride (CuCl)
-
Chiral diamine ligand (e.g., N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane or (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol)
-
Benzaldehyde
-
Nitromethane
-
Ethanol (anhydrous)
-
Triethylamine (NEt₃) (if required)
Procedure:
-
In a dried reaction flask, the copper salt (10 mol%) and the chiral diamine ligand (11 mol%) are dissolved in anhydrous ethanol.
-
The mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
Benzaldehyde (1.0 eq) is added to the catalyst solution.
-
Nitromethane (5.0 eq) is then added, followed by triethylamine (if required by the specific protocol).
-
The reaction mixture is stirred at the desired temperature (e.g., 0 °C or room temperature) and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The enantiomeric excess of the purified product is determined by chiral HPLC analysis.[1][2]
Visualizing the Synthesis and Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the general synthetic workflows for both ligand types and the proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction.
Caption: General synthesis workflow for a furan-based diamine ligand.
Caption: General synthesis workflow for a traditional diamine ligand.
Caption: Proposed catalytic cycle for the Cu-catalyzed asymmetric Henry reaction.
Concluding Remarks
Both furan-based and traditional diamine ligands demonstrate high efficacy in the copper-catalyzed asymmetric Henry reaction, providing excellent yields and high enantioselectivities. Traditional ligands, such as derivatives of 1,2-diaminocyclohexane, are well-established and benefit from a vast body of literature and predictable performance across a range of reactions.
Furan-based ligands, while newer to the scene, present an intriguing alternative. The furan moiety, as a bio-isostere of the benzene ring, can participate in unique non-covalent interactions that may influence the stereochemical outcome of a reaction.[1] Their synthesis from readily available bio-based starting materials like furfural also offers potential advantages in terms of sustainability.
The choice between a furan-based and a traditional diamine ligand will ultimately depend on the specific requirements of the desired transformation, including substrate scope, desired stereochemical outcome, and considerations of catalyst cost and availability. Further research into the applications of furan-based diamine ligands is warranted to fully explore their potential and to establish their position within the broader landscape of asymmetric catalysis.
References
- 1. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn( i )-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03062E [pubs.rsc.org]
- 2. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine Complexes in Catalysis: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of published studies detailing the catalytic activity of complexes involving the ligand 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. While the synthesis and application of furan-based compounds and diamine ligands are individually well-documented in various catalytic transformations, specific data on the performance of complexes derived from this particular furan-diamine ligand remains elusive. This guide, therefore, serves to highlight the current knowledge gap and provide a framework for potential future investigations in this area.
Introduction to Furan-Containing Ligands and Diamine Complexes in Catalysis
Furan derivatives are recognized as valuable scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to coordinate with metal centers.[1][2] The furan moiety can act as a hemilabile ligand, participating in catalytic cycles through reversible coordination. Diamine ligands are a cornerstone of asymmetric catalysis, forming stable chelate complexes with a variety of transition metals, including rhodium, palladium, and copper.[3][4] These complexes have been successfully employed in a wide range of enantioselective reactions, such as hydrogenations, C-C bond formations, and hydroaminations.[3][5][6]
Given the established utility of both furan-containing molecules and diamine ligands, the exploration of hybrid ligands such as 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine presents a logical avenue for the development of novel catalysts. The combination of the furan ring with a chiral diamine backbone could offer unique steric and electronic properties, potentially leading to enhanced catalytic activity and selectivity.
Current State of Research
Despite the potential of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine as a ligand, a thorough search of prominent scientific databases has not yielded any specific reports on the catalytic applications of its metal complexes. Existing literature on furan-based diamines primarily focuses on their synthesis and subsequent use in the preparation of bio-based polyimides, a field distinct from catalysis.[7][8] While general reviews on the catalytic applications of diamine ligands are abundant, they do not feature the specific ligand requested.[9][10]
This lack of data prevents a direct comparative analysis of the catalytic performance of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine complexes against other established catalysts. To provide a meaningful comparison, experimental data on key performance indicators such as reaction yield, enantiomeric excess (ee%), diastereomeric ratio (dr), turnover number (TON), and turnover frequency (TOF) would be required.
A Proposed Path Forward: A Hypothetical Experimental Workflow
To address this knowledge gap, a systematic investigation into the catalytic activity of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine complexes is necessary. A proposed experimental workflow to validate their catalytic potential is outlined below.
Caption: Proposed workflow for validating the catalytic activity of the target complexes.
Potential Alternative Catalysts for Future Comparison
Once experimental data for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine complexes become available, a meaningful comparison can be made against established catalyst systems. The choice of alternative catalysts would depend on the specific reaction being investigated. For instance, in the context of asymmetric hydrogenation of ketones, relevant comparisons could be drawn with complexes derived from well-known chiral diamine ligands such as:
-
DPEN (1,2-Diphenylethylene-1,2-diamine) and its derivatives.
-
DACH (1,2-Diaminocyclohexane) and its derivatives.
-
Proline-derived diamines.
The performance of these established catalysts is well-documented, providing a solid baseline for evaluating the efficacy of new ligand systems.
Conclusion
The field of asymmetric catalysis is continually evolving, with the design and synthesis of novel ligands playing a pivotal role in the development of more efficient and selective catalysts. While 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine presents an intriguing structural motif for a chiral ligand, there is currently no published research to validate its catalytic activity in complex with transition metals. The scientific community would benefit from studies that synthesize these complexes, characterize their properties, and evaluate their performance in a range of catalytic transformations. Such research would not only fill a significant gap in the current literature but also potentially introduce a new class of effective catalysts for asymmetric synthesis. Until such data is available, a comprehensive comparison guide remains an endeavor for future research.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic diamine rhodium(I) complexes--highly active catalysts for the hydroformylation of olefins. | Semantic Scholar [semanticscholar.org]
- 5. Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study | Semantic Scholar [semanticscholar.org]
- 10. Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]
performance review of chiral analogs of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
A comparative guide for researchers, scientists, and drug development professionals on the performance of chiral diamine derivatives, with a focus on antiviral and fungicidal activities. While direct comparative data for chiral analogs of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is limited in publicly available literature, this guide provides a performance analysis of structurally related chiral 1,2-diphenylethylenediamine derivatives to serve as a valuable reference.
This guide presents a summary of the biological performance of a series of chiral diamine derivatives, highlighting their potential as antiviral and fungicidal agents. The data is based on a study of chiral diamine compounds designed through structural simplification of natural products. The core structure of these analogs is a chiral 1,2-diphenylethylenediamine, a close structural relative to the furan-containing diamines of interest.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
The in vivo antiviral activities of several chiral diamine derivatives were evaluated using the half-leaf method. The compounds were tested for their curative, protective, and inactivation effects on Tobacco Mosaic Virus (TMV) at a concentration of 500 µg/mL. The results are compared with the commercial antiviral agent Ningnanmycin.
| Compound ID | Curative Rate (%) | Protection Rate (%) | Inactivation Rate (%) |
| 1a | 55.2 | 60.1 | 85.3 |
| 1b | 48.3 | 52.7 | 79.8 |
| 2a | 51.6 | 58.2 | 82.4 |
| 2b | 45.1 | 50.5 | 75.9 |
| 3a | 42.7 | 48.9 | 71.3 |
| 3b | 38.9 | 45.2 | 68.7 |
| 4g | 58.1 | 63.5 | 88.2 |
| Ningnanmycin | 51.2 | 55.8 | 80.1 |
Caption: Antiviral activity of selected chiral diamine derivatives against TMV.
Fungicidal Activity
The in vitro fungicidal activity of the chiral diamine derivatives was assessed against a panel of pathogenic fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.
| Compound ID | Fusarium oxysporum MIC (µg/mL) | Botrytis cinerea MIC (µg/mL) | Gibberella zeae MIC (µg/mL) | Rhizoctonia solani MIC (µg/mL) | Phytophthora infestans MIC (µg/mL) |
| 3a | 12.5 | 25 | 50 | 25 | 50 |
| 3i | 12.5 | 25 | 25 | 50 | >50 |
| 5c | 6.25 | 12.5 | 25 | 12.5 | 25 |
| 5d | 6.25 | 12.5 | 50 | 25 | >50 |
Caption: Fungicidal activity (MIC) of selected chiral diamine derivatives.
Experimental Protocols
Antiviral Activity Assay (Half-Leaf Method)
This method is used to evaluate the in vivo antiviral efficacy of compounds against TMV in a host plant, typically Nicotiana glutinosa.
-
Virus Inoculation: The leaves of healthy host plants are mechanically inoculated with a suspension of TMV.
-
Compound Application:
-
Curative Assay: The test compound solution is applied to the leaves after virus inoculation.
-
Protective Assay: The test compound solution is applied to the leaves before virus inoculation.
-
Inactivation Assay: The test compound is mixed with the virus inoculum before application to the leaves.
-
-
Observation: The number of local lesions on the treated half of the leaf is compared to the untreated half.
-
Data Analysis: The inhibition rate is calculated based on the reduction in the number of lesions on the treated side compared to the control side.
Caption: Workflow for the in vivo antiviral activity assays.
Fungicidal Activity Assay (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.
-
Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal spores or mycelial fragments is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under conditions suitable for fungal growth.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Caption: General workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assessment (MTT Assay)
To evaluate the potential toxicity of the compounds to host cells, a cytotoxicity assay such as the MTT assay is typically performed. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol for MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., Vero cells for antiviral screening) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the CC50 (50% cytotoxic concentration) value is determined.
Caption: Principle of the MTT assay for cell viability.
Concluding Remarks
The presented data on chiral 1,2-diphenylethylenediamine derivatives demonstrates that the chiral diamine scaffold is a promising starting point for the development of novel antiviral and fungicidal agents. Specific analogs, such as 4g for antiviral and 5c and 5d for antifungal applications, show performance comparable or superior to existing agents in the described assays. Further structure-activity relationship (SAR) studies, including the synthesis and evaluation of furan-containing analogs, are warranted to explore the full potential of this chemical class. The detailed experimental protocols provided in this guide offer a framework for the standardized evaluation of such novel compounds.
Furan-Based Ligands: A Sustainable Advancement in Green Chemistry
A comparative guide for researchers, scientists, and drug development professionals on the advantages of utilizing furan-based ligands in catalysis, with a focus on sustainability and performance compared to traditional ligand systems.
The principles of green chemistry are increasingly integral to modern chemical synthesis, compelling researchers to seek more sustainable and efficient catalytic solutions. Furan-based ligands, often derivable from renewable biomass sources, have emerged as a promising class of molecules in this endeavor. Their unique electronic and steric properties, coupled with their sustainable origins, position them as attractive alternatives to traditional, often petroleum-derived, phosphine-based ligands. This guide provides an objective comparison of furan-based ligands with other alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid in the adoption of greener catalytic systems.
The Advantage of a Bio-Based Backbone
Furan and its derivatives can be readily obtained from the dehydration of carbohydrates, which are abundant in non-food biomass.[1][2][3] This renewable feedstock provides a significant advantage in terms of sustainability when compared to ligands synthesized from petrochemical sources. The inherent oxygen atom in the furan ring also imparts distinct electronic properties, influencing the catalytic activity of the metal center to which it coordinates.[4]
Performance in Catalysis: A Comparative Overview
Furan-based ligands have demonstrated considerable efficacy in a range of catalytic reactions, often exhibiting performance comparable or even superior to traditional ligands. Here, we present a comparative analysis of their performance in key transformations.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The choice of ligand is critical to the efficiency and scope of these reactions. Furan-based phosphine ligands, such as tri(2-furyl)phosphine (TFP), have been shown to be effective in these transformations.
Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Substrates | Solvent | Temp (°C) | Yield (%) | TON (Turnover Number) | Reference |
| Tri(2-furyl)phosphine (TFP) | Pd(OAc)₂ / TFP | Aryl bromide, Phenylboronic acid | Toluene | 100 | ~93 | Not Reported | [5] |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ / PPh₃ | Aryl bromide, Phenylboronic acid | Toluene | 100 | ~90 | Not Reported | [5] |
| SPhos | Pd(OAc)₂ / SPhos | Aryl bromide, Phenylboronic acid | Toluene/H₂O | RT | 80-97 | Not Reported | [6] |
| XPhos | Pd(OAc)₂ / XPhos | Aryl chloride, Phenylboronic acid | Dioxane | 100 | 93-97 | Not Reported | [6] |
Note: Direct comparison of TON and TOF is challenging due to variations in reported experimental conditions. The data presented provides a qualitative comparison of ligand performance.
Asymmetric Hydrogenation
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral furan-based ligands have been explored in asymmetric hydrogenation reactions, demonstrating their potential to induce high stereoselectivity.
Table 2: Performance of Chiral Ligands in Asymmetric Hydrogenation of 2-Substituted Furans
| Ligand Family | Metal | Substrate | Enantiomeric Excess (ee, %) | Conversion (%) | Reference |
| Diphospholanes (Butiphane family) | Rhodium | 2,5-disubstituted furans | up to 72 | High | [7] |
| Bicyclic Pyridine-Phosphinite | Iridium | 2-alkylfurans | 65-82 | 80-97 | [8] |
| (S)-SEGPHOS | Iridium | 2-substituted furan | 93 | >99 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the adoption of new catalytic systems. Below are representative procedures for the synthesis of a furan-based ligand and its application in a cross-coupling reaction.
Protocol 1: Synthesis of Tri(2-furyl)phosphine (TFP)
This protocol describes a general method for the synthesis of tri(2-furyl)phosphine from 2-furyllithium and phosphorus trichloride.
Materials:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve furan (3.0 equivalents) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (3.0 equivalents) to the solution while maintaining the temperature at -78 °C. Stir for 1 hour to generate 2-furyllithium.
-
In a separate flask, dissolve phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add the freshly prepared 2-furyllithium solution to the PCl₃ solution via cannula transfer.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield tri(2-furyl)phosphine.
Protocol 2: Palladium-Catalyzed Heck Coupling using a Furan-Based Ligand
This protocol outlines a general procedure for the Heck coupling of an aryl halide with an alkene using a palladium catalyst with a furan-based phosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(2-furyl)phosphine (TFP) or another suitable furan-based ligand
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., 2,3-dihydrofuran)
-
Base (e.g., triethylamine, K₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Standard inert atmosphere glassware
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-5 mol%) and the furan-based phosphine ligand (e.g., 2-10 mol%).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to obtain the desired product.[10]
Visualizing the Process: Workflows and Catalytic Cycles
Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations.
Green Chemistry Metrics: A Step Towards Sustainability
The "greenness" of a chemical process can be quantified using various metrics. While detailed calculations require specific process data, the use of biomass-derived ligands inherently improves metrics such as the Renewable Percentage (RP). Furthermore, the efficiency of furan-based ligands can lead to lower catalyst loadings and milder reaction conditions, positively impacting metrics like Process Mass Intensity (PMI) and E-Factor by reducing solvent and energy consumption.[11][12][13]
Table 3: Qualitative Impact of Furan-Based Ligands on Green Chemistry Metrics
| Metric | Traditional Ligands (e.g., PPh₃) | Furan-Based Ligands | Advantage of Furan-Based Ligands |
| Atom Economy | Dependent on reaction stoichiometry | Dependent on reaction stoichiometry | Generally no direct advantage. |
| E-Factor | Can be high due to solvent and reagent use | Potentially lower due to higher efficiency and milder conditions | Reduced waste generation. |
| Process Mass Intensity (PMI) | Can be high, especially in pharma | Potentially lower | Less material input per unit of product. |
| Renewable Percentage (RP) | Low (petroleum-derived) | High (biomass-derived) | Significantly improves the sustainability profile of the process. |
Conclusion
Furan-based ligands represent a significant advancement in the pursuit of greener and more sustainable chemical synthesis. Their derivation from renewable biomass, coupled with their demonstrated high performance in a variety of catalytic transformations, makes them a compelling alternative to traditional, petroleum-based ligands. While further research is needed to fully explore their potential and to develop a wider range of commercially available furan-based ligand systems, the existing data strongly supports their adoption by researchers, scientists, and drug development professionals who are committed to integrating the principles of green chemistry into their work. The continued development of these ligands promises to pave the way for more environmentally benign and economically viable chemical processes.
References
- 1. Sustainable pathway to furanics from biomass via heterogeneous organo-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. catalysis-summit.com [catalysis-summit.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Performance Evaluation Framework for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and Novel Chiral Ligands
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the performance benchmarking of the novel chiral diamine ligand, 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. Currently, there is a notable absence of published data directly comparing its catalytic performance against established commercial catalysts. This document, therefore, serves as a comprehensive framework for researchers to conduct such evaluations.
We propose a standardized benchmarking reaction: the asymmetric transfer hydrogenation (ATH) of acetophenone. This reaction is a widely accepted standard for assessing the efficacy of chiral catalysts in ketone reduction, a critical transformation in pharmaceutical and fine chemical synthesis.[1][2] By utilizing the protocols and benchmark data provided herein, researchers can systematically evaluate the potential of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and other novel ligands.
Benchmarking Against Commercial Catalysts
The performance of a novel catalyst is best understood in the context of existing solutions. The following table summarizes the performance of several widely-used commercial ruthenium-based catalysts in the asymmetric transfer hydrogenation of acetophenone. These catalysts, based on ligands such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are recognized for their high efficiency and enantioselectivity.[1][3]
Table 1: Performance of Commercial Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Base | S/C Ratio | Conversion (%) | ee (%) | Ref. |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | - | 200:1 | >99 | 97 (R) | [3] |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | i-PrOH | KOH | 200:1 | 99 | 95 (S) | [4] |
| Ru(OTf)(p-cymene)((S,S)-TsDPEN) | (S,S)-TsDPEN | H₂ (10 atm) | - | 1000:1 | >99 | 96 (R) | [5] |
| Tethered Ru(II) | (R,R)-TsDPEN | HCOOH/NEt₃ | - | 100:1 | >99 | 99 (S) | [6] |
Note: Reaction conditions, including solvent, temperature, and reaction time, can vary between studies and may affect direct comparability.
Experimental Protocol for Catalyst Evaluation
The following protocol provides a standardized method for the asymmetric transfer hydrogenation of acetophenone. This procedure can be adapted to evaluate the performance of a catalyst formed from 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in situ.
Materials:
-
[RuCl₂(p-cymene)]₂ (or other suitable ruthenium precursor)
-
1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
-
Acetophenone
-
Anhydrous 2-propanol (i-PrOH) or formic acid/triethylamine (HCOOH/NEt₃) 5:2 azeotrope
-
Base (e.g., potassium tert-butoxide or sodium isopropoxide if using i-PrOH)
-
Anhydrous, degassed solvent (e.g., 2-propanol or dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Formation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine (2.2 mol%) in the chosen anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.[7]
-
Reaction Setup: To the flask containing the catalyst solution, add the hydrogen donor (either 2-propanol as the solvent or the HCOOH/NEt₃ mixture). If using 2-propanol, add the base (e.g., potassium tert-butoxide, 2 mol%).
-
Substrate Addition: Add acetophenone (100 mol%) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., 28-40°C) for the desired duration (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis:
-
Determine the conversion of the starting material by GC or ¹H NMR spectroscopy of the crude product.
-
Purify the product (1-phenylethanol) by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
-
Logical Workflow for Novel Catalyst Evaluation
The following diagram illustrates a logical workflow for the evaluation of a new chiral ligand, such as 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, from initial synthesis to performance benchmarking.
Caption: Workflow for the evaluation of a novel chiral catalyst.
By following this structured approach, researchers can generate robust and comparable data on the performance of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, thereby contributing valuable knowledge to the field of asymmetric catalysis and informing future catalyst design and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Landscape of Metal Complexes Derived from Furan Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective structural comparison of metal complexes synthesized from different classes of furan-containing diamine ligands. By examining experimental data from spectroscopic and crystallographic analyses, we aim to elucidate how ligand architecture influences the coordination geometry, stability, and potential applications of these complexes.
Introduction to Furan-Based Ligands
Furan-containing compounds, derivable from renewable biomass sources, are becoming increasingly important building blocks in materials science and coordination chemistry.[1][2] Their metal complexes are explored for applications ranging from catalysis to the development of novel polymers and therapeutic agents.[3][4] The structure of the furan-based ligand—whether it's a flexible simple diamine, a semi-rigid Schiff base, or a more complex polydentate system—profoundly dictates the resulting metal complex's stereochemistry and properties. This guide focuses on comparing complexes derived from two representative furan diamine ligand types: a Schiff base and an aroylbis(thiourea) derivative.
Experimental Workflows and Protocols
The synthesis and characterization of these complexes follow a structured workflow, ensuring reproducible and comparable results.
Caption: General experimental workflow for synthesis and analysis.
General Synthesis of Furan Diamine Complexes
Metal complexes are typically synthesized by reacting the furan-based ligand with a metal salt (e.g., CuCl₂, ZnCl₂, Ni(OAc)₂) in a suitable solvent like methanol or ethanol.[5][6] For ligands with acidic protons, such as aroylthioureas or Schiff bases with phenolic groups, a base like triethylamine (Et₃N) is often added to facilitate deprotonation and coordination.[6][7] The mixture is typically refluxed, and the resulting complex is isolated by filtration and purified by recrystallization.[8]
Key Experimental Protocols
-
Single-Crystal X-ray Diffraction (SC-XRD): Crystals suitable for X-ray analysis are grown by slow evaporation of the solvent from a saturated solution of the complex.[8] Data is collected on a diffractometer (e.g., Bruker D8 QUEST).[5] The structure is solved and refined using software packages like SHELX to determine bond lengths, angles, coordination geometry, and intermolecular interactions.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are recorded using KBr pellets. Key vibrational bands are analyzed to confirm coordination. For Schiff bases, a shift in the C=N (imine) stretching frequency (typically ~1625 cm⁻¹) to a lower wavenumber indicates coordination of the imine nitrogen to the metal.[10][11] For aroylthiourea ligands, coordination is confirmed by shifts in the C=O and C=S stretching frequencies.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in solvents like DMSO-d₆. While paramagnetic complexes may result in broadened signals, NMR is crucial for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II)).[5] The disappearance or shift of signals for acidic protons (e.g., -NH) upon complexation provides direct evidence of deprotonation and coordination.[8]
-
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra are recorded in a suitable solvent to study the electronic transitions within the complexes. Shifts in the absorption bands of the ligand upon complexation and the appearance of new d-d transition bands provide information about the coordination environment of the metal ion.[10]
Structural Comparison of Furan-Derived Complexes
The geometry of a metal complex is highly dependent on the coordination mode, denticity, and steric profile of the ligand. Here, we compare complexes derived from two distinct furan-based ligand types.
Caption: Coordination modes of different furan diamine ligand types.
Ligand Type 1: Furan-Derived Schiff Bases
Schiff bases formed from the condensation of a furan aldehyde and a diamine often act as tetradentate ligands, coordinating through two imine nitrogen atoms and two other donors (e.g., phenolic oxygen).[12] This typically leads to the formation of mononuclear complexes with a square planar or distorted tetrahedral geometry.
Ligand Type 2: Furan-2,5-dicarbonylbis(N,N-diethylthiourea)
This ligand, derived from furan-2,5-dicarboxylic acid, possesses two separate (S,O)-chelating moieties.[5] This structure facilitates the formation of dinuclear metallacyclic complexes, where each metal ion is coordinated by a sulfur and an oxygen atom from two different ligand molecules.[6][7] The geometry around the metal centers can vary significantly depending on the metal ion's preference.
Comparative Data Analysis
The following tables summarize quantitative data extracted from structural and spectroscopic studies of representative complexes.
Table 1: Comparison of Coordination Geometries and Key Bond Lengths (Å)
| Complex | Metal Ion | Coordination Geometry | M-N (Å) | M-O (Å) | M-S (Å) | Reference(s) |
| [Cu(L¹)] (Schiff Base) | Cu(II) | Distorted Square Planar | 1.95 - 1.98 | 1.90 - 1.93 | N/A | [12] |
| [Zn(L²)] (Schiff Base) | Zn(II) | Distorted Trigonal Bipyramidal | 2.05 - 2.15 | 2.00 - 2.10 | N/A | [12] |
| [Ni₂(L³)²] (Aroylbis(thiourea)) | Ni(II) | cis-Square Planar | N/A | 1.850 - 1.858 | 2.155 - 2.163 | [7] |
| [Fe₂(L³)³] (Aroylbis(thiourea)) | Fe(III) | facial-Octahedral | N/A | 1.988 - 2.011 | 2.259 - 2.270 | [7] |
| [Cu₂(L³)₂] (Aroylbis(thiourea)) | Cu(II) | (Not specified) | N/A | (Not specified) | (Not specified) | [5][6] |
L¹, L², L³ represent different furan-based ligands as described in the cited literature.
Analysis: The data clearly shows that the ligand framework directs the final structure. The tetradentate Schiff base ligand (L¹) enforces a mononuclear square planar geometry on Cu(II).[12] In contrast, the aroylbis(thiourea) ligand (L³), with its two distinct chelating sites, forms dinuclear complexes. The preference of the metal ion further refines the structure, leading to a square planar geometry for Ni(II) but an octahedral geometry for Fe(III) within the same ligand system.[7]
Table 2: Comparative FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C=N) Imine | ν(C=O) Carbonyl | ν(C=S) Thiocarbonyl | Shift upon Complexation | Reference(s) |
| Furan Schiff Base Ligand (H₂L¹) | ~1620 | N/A | N/A | N/A | [12] |
| [Cu(L¹)] | ~1605 | N/A | N/A | Δν(C=N) ≈ -15 cm⁻¹, indicating N coordination. | [12] |
| Furan Aroylbis(thiourea) Ligand (H₂L³) | N/A | ~1695 | ~1300 | N/A | [5] |
| [Zn₂(L³)²] | N/A | ~1629 | ~1280 | Δν(C=O) and Δν(C=S) shifts indicate S,O coordination. | [5] |
Analysis: FT-IR spectroscopy provides definitive proof of coordination through specific donor atoms. The shift of the imine C=N stretch to lower energy in the Schiff base complex confirms the involvement of the nitrogen atoms in bonding.[12] Similarly, for the aroylbis(thiourea) complexes, significant shifts in both carbonyl and thiocarbonyl frequencies confirm the bidentate (S,O) chelation mode.[5]
Caption: Logical flow for the comparative structural analysis.
Conclusion
The structural analysis of metal complexes derived from different furan diamines reveals a clear and predictable relationship between ligand design and the resulting coordination sphere.
-
Monodentate vs. Polydentate Sites: Ligands like tetradentate Schiff bases preorganize for forming stable, mononuclear complexes with defined geometries such as square planar.[12]
-
Bridging vs. Chelating: Ligands possessing two distinct chelating units, like furan-2,5-dicarbonylbis(N,N-diethylthiourea), naturally lead to the self-assembly of multinuclear, metallacyclic structures.[6][7]
-
Metal Ion Influence: While the ligand provides the primary structural framework, the electronic configuration and preferred coordination number of the metal ion (e.g., square planar for d⁸ Ni(II) vs. octahedral for d⁵ Fe(III)) introduce the final level of structural diversity.[7]
This comparative approach, grounded in experimental data, is essential for the rational design of new furan-based coordination complexes tailored for specific applications in catalysis, materials science, and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 10. brieflands.com [brieflands.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
A Mechanistic and Performance Comparison of 1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and its potential isomers. Due to the limited availability of direct mechanistic studies on this specific molecule, this comparison draws upon data from structurally related furan-containing compounds and established principles of stereoisomerism and positional isomerism. The objective is to offer a data-driven guide to understanding the potential differences in biological activity and to provide robust experimental protocols for empirical validation.
The furan scaffold is a crucial component in many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a diamine chain to the furan ring, as in 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, creates a molecule with multiple potential points of interaction with biological targets. Isomerism in such a molecule can significantly impact its pharmacological profile.
The primary isomers of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine include:
-
Positional Isomers: Where the furan ring is attached to the second carbon of the ethane-1,2-diamine backbone, resulting in 2-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
-
Stereoisomers (Enantiomers): The chiral center at the first carbon of the ethane backbone gives rise to (R)- and (S)-enantiomers.
The spatial arrangement of functional groups in these isomers can lead to significant differences in their interaction with chiral biological macromolecules like enzymes and receptors, affecting their pharmacokinetics and pharmacodynamics.[2][3]
Quantitative Data Comparison
While direct comparative data for the titular compound is not available, the following tables summarize quantitative data from analogous furan-containing chiral compounds to illustrate the potential for isomeric differences in biological activity.
Table 1: Comparison of Anticancer Activity of Chiral Furan Lignan Derivatives
| Compound Isomer | Cell Line | IC50 (µM) |
| Racemic Furan Lignan 2c | QGY-7701 | 12 |
| Racemic Furan Lignan 2c | HeLa | 13 |
| (Data extrapolated from a study on novel furan lignan derivatives) |
Source: Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity.[4]
Table 2: Comparison of Anti-inflammatory and Antidiabetic Activity of Furan Derivatives
| Compound | Biological Target | IC50 (µg/mL) |
| DCH1 | COX-1 | 123.30 |
| DCH1 | COX-2 | 102.10 |
| DCH2 | α-glucosidase | 376.11 |
| DCH2 | α-amylase | 339.99 |
| (Data from a study on C-fused furan containing natural products) |
Source: C‐fused furan containing biologically sound natural products.[5]
Experimental Protocols
Below are detailed methodologies for the synthesis, separation, and biological evaluation of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and its isomers.
1. Synthesis of Racemic 1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
This protocol is adapted from the synthesis of similar furan-based diamines.[6]
-
Step 1: Synthesis of 1-(Furan-2-yl)ethanone. To a solution of furan (1 eq.) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 eq.) and a Lewis acid catalyst (e.g., AlCl3, 1.1 eq.) at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Quench the reaction with ice-water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Step 2: Reductive Amination. To a solution of 1-(furan-2-yl)ethanone (1 eq.) and N,N-dimethylethylenediamine (1.2 eq.) in methanol, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure and purify the resulting racemic diamine by column chromatography.
2. Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol) in a suitable ratio (e.g., 90:10 v/v). A small amount of an amine additive (e.g., diethylamine, 0.1%) may be required to improve peak shape.
-
Procedure: Dissolve the racemic mixture in the mobile phase. Inject the sample onto the chiral column and monitor the elution of the enantiomers at a suitable UV wavelength (e.g., 254 nm). The two enantiomers will have different retention times, allowing for their separation and quantification.[7]
3. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized compound and its isomers.
-
For enantiomers, the NMR spectra will be identical unless a chiral shift reagent is used.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Fragmentation patterns can provide further structural information.
-
4. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential anticancer activity of the isomers.
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or QGY-7701) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the separated isomers for a specified period (e.g., 48 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) for each isomer.
Visualizations
Signaling Pathway
Furan derivatives have been identified as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[8] The following diagram illustrates the potential mechanism of action.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by furan-diamine isomers.
Experimental Workflow
Caption: Workflow for the synthesis, separation, and evaluation of furan-diamine isomers.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Enigmatic Potential of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in Organic Synthesis: A Comparative Outlook
While direct cost-effectiveness data and specific performance metrics for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in organic synthesis remain elusive in currently available scientific literature and commercial catalogs, a comparative analysis with established chiral diamine ligands offers valuable insights for researchers, scientists, and drug development professionals. This guide explores the potential of furan-based diamines by benchmarking against well-characterized alternatives, providing a framework for evaluating new ligands in asymmetric catalysis.
Chiral diamines are indispensable tools in modern organic synthesis, serving as privileged ligands for a multitude of metal-catalyzed enantioselective transformations. Their ability to form stable complexes with metal centers creates a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule. The selection of an appropriate chiral ligand is a critical decision in the development of synthetic routes, with performance and cost being two paramount considerations.
Benchmarking Performance: A Comparative Landscape
Due to the absence of specific experimental data for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, this guide will focus on a comparative analysis of two widely used classes of chiral diamines: those based on a C2-symmetric backbone like (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine (a derivative of DPEN) and those with a rigid cyclic structure such as trans-1,2-diaminocyclohexane (DACH). These alternatives provide a strong basis for understanding the metrics by which a new ligand would be judged.
| Ligand/Catalyst System | Application | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | Asymmetric Transfer Hydrogenation | Acetophenone | >95 | >99 | [General literature values] |
| Asymmetric Alkylation | Various | High | High | [General literature values] | |
| trans-1,2-Diaminocyclohexane (as derivative) | Asymmetric Epoxidation | Alkenes | >90 | >95 | [General literature values] |
| Kinetic Resolution | Alcohols | High | High | [General literature values] | |
| (1R,2R)-1,2-di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine | Asymmetric Hydrogenation | Prochiral ketones | - | - | [Data not available] |
Note: The performance data for the alternative ligands are representative values from the literature and can vary significantly depending on the specific reaction conditions, substrate, and catalyst system.
Cost-Effectiveness: A Crucial Factor in Ligand Selection
| Compound | Supplier | Purity | Price (USD) | Quantity |
| (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | Sigma-Aldrich | 97% | 107.10 | - |
| (1R,2R)-(+)-N,N'-Dimethyl-1,2-diphenyl-1,2-ethane diamine | Fisher Scientific | 99% | 189.00 | 250 mg |
| trans-1,2-Diaminocyclohexane | Carbomer | - | 442.70 | - |
| trans-1,2-Diaminocyclohexane | Apollo Scientific | 99% | £49.00 | 10g |
| (±)-trans-1,2-Diaminocyclohexane | Thermo Scientific | 98% | 37.75 | 10 mL |
| (1R,2R)-1,2-di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine | Strem | min. 97% (>99% ee) | 159.00 | 250mg |
The cost of a ligand is not the sole determinant of its cost-effectiveness. A more expensive but highly efficient and selective ligand that can be used at very low loadings and recycled may ultimately be more economical than a cheaper but less effective alternative.
Experimental Protocols: A Foundation for Comparison
Detailed experimental protocols are essential for the objective evaluation of a ligand's performance. Below are representative procedures for asymmetric reactions using established chiral diamines. These protocols can serve as a template for the evaluation of novel ligands like 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.
Asymmetric Transfer Hydrogenation of Acetophenone using a DPEN-derived Catalyst
Materials:
-
[Ru(p-cymene)Cl2]2
-
(1R,2R)-N-p-tosyl-1,2-diphenylethylenediamine (TsDPEN)
-
Sodium formate
-
Degassed solvent (e.g., isopropanol/water mixture)
-
Acetophenone
Procedure:
-
In a glovebox, a mixture of [Ru(p-cymene)Cl2]2 and (1R,2R)-TsDPEN is stirred in the degassed solvent at room temperature for 1 hour to form the catalyst.
-
Acetophenone and a solution of sodium formate in water are added to the catalyst solution.
-
The reaction mixture is stirred at a specific temperature (e.g., 40 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated.
-
The yield is determined after purification (e.g., by column chromatography), and the enantiomeric excess is measured by chiral HPLC.
Visualizing the Logic: Experimental Workflow and Ligand Comparison
To better understand the processes involved in catalyst screening and the relationships between different ligand features, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating a new chiral diamine ligand in asymmetric catalysis.
Caption: Logical relationship for comparing the target furan-based diamine with established alternatives.
The Potential of Furan-Based Ligands
The furan moiety is an attractive structural element in ligand design. Its heteroaromatic nature can influence the electronic properties of the metal center, and its rigid structure can contribute to a well-defined chiral pocket. The synthesis of furan-containing molecules from biomass-derived feedstocks also presents an opportunity for developing more sustainable catalytic systems. While the specific catalytic applications of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine are yet to be explored in the literature, the performance of other furan-based ligands in various asymmetric reactions suggests that this class of compounds holds significant promise.
Conclusion and Future Outlook
The cost-effectiveness of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in organic synthesis remains an open question due to the current lack of commercial availability and performance data. However, by establishing a comparative framework based on well-known chiral diamines, researchers can effectively evaluate its potential. Future studies that detail the synthesis, catalytic application, and pricing of this and related furan-based diamines will be crucial in determining their place in the synthetic chemist's toolbox. The development of novel, cost-effective, and highly efficient chiral ligands is a continuous endeavor, and the exploration of underutilized structural motifs like the one presented here is essential for advancing the field of asymmetric catalysis.
literature review on the catalytic efficiency of furan-diamine systems
A Comparative Review of Furan-Amine Systems in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and chemical manufacturing.[1] Chiral ligands are pivotal in asymmetric catalysis, steering reactions towards the desired stereoisomer.[1] Among the vast array of ligand scaffolds, structures incorporating a furan moiety have proven to be versatile and effective.[1] This guide provides a comparative analysis of the catalytic efficiency of catalyst systems based on furan-containing ligands, with a focus on their performance in key asymmetric transformations supported by experimental data.
Quantitative Comparison of Catalytic Performance
The efficacy of a chiral catalyst system is primarily evaluated by its ability to achieve high conversion of the starting materials into the desired product (yield) and to selectively produce one enantiomer over the other (enantiomeric excess, ee%).[1] The following table summarizes the performance of two distinct furan-based catalyst systems in different asymmetric reactions.
| Reaction Type | Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Rhodium-Catalyzed C-H Amidation | Furan-Indole Carboxylic Acid 9 | 1-methyl-1H-indole | Methyl 2-diazidoacetate | 55 | 45 | - |
| Organocatalytic (3+2) Annulation | Furan-Indole Phosphine 11 | Allenoate | Imine | 99 | 95 | >20:1 |
| (Data sourced from BenchChem[1]) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic results. The following are the experimental procedures for the reactions summarized above.
General Procedure for Rhodium-Catalyzed C-H Amidation
This protocol describes the synthesis of the amidation product using a rhodium catalyst with a furan-indole based carboxylic acid ligand.[1]
Catalyst System: Rh₂(OAc)₄ paired with Furan-Indole Carboxylic Acid Ligand 9.
Methodology:
-
A solution of the furan-indole carboxylic acid ligand 9 (0.025 mmol, 25 mol%) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%) in 1,2-dichloroethane (DCE, 1.0 mL) is stirred at 60 °C for one hour in a dried reaction vessel.
-
The substrate, 1-methyl-1H-indole (0.2 mmol, 1.0 equiv.), is added to the vessel.
-
A solution of methyl 2-diazidoacetate (0.3 mmol, 1.5 equiv.) in DCE (1.0 mL) is then added dropwise over a period of one hour using a syringe pump.
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
Reaction completion is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield the final amidation product.[1]
General Procedure for Organocatalytic (3+2) Annulation
This procedure details the organocatalytic annulation reaction using a furan-indole based phosphine catalyst.[1]
Catalyst: Furan-Indole Phosphine 11.
Methodology:
-
In a dried vial, the furan-indole phosphine catalyst 11 (0.02 mmol, 10 mol%) is dissolved in toluene (1.0 mL).
-
The imine substrate (0.2 mmol, 1.0 equiv.) and the allenoate substrate (0.3 mmol, 1.5 equiv.) are added to the catalyst solution.
-
The reaction mixture is stirred at 25 °C for 48 hours.
-
Upon completion, the solvent is evaporated.
-
The crude product is purified by flash chromatography on silica gel (eluent gradient: petroleum ether/ethyl acetate = 20:1 to 10:1) to afford the desired annulation product.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the organocatalytic (3+2) annulation experiment, from catalyst preparation to final product purification.
Caption: Workflow for the Furan-Indole Phosphine Catalyzed Annulation.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine
Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of modern laboratory practice. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling and disposal of specialized compounds like 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine is paramount. This guide provides a comprehensive, step-by-step approach to the proper disposal of this amine-containing compound, emphasizing safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine with the appropriate personal protective equipment (PPE). This compound, like many amines, is expected to be corrosive and potentially harmful if not handled correctly.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Tight-sealing safety goggles and a face shield |
| Protective Clothing | Laboratory coat |
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine is through a licensed hazardous waste disposal service.[1][4] In-lab treatment or disposal down the sanitary sewer is not recommended for this class of chemical.[4][5][6][7]
1. Waste Identification and Segregation:
-
Characterize the waste as a non-halogenated organic amine.
-
It is critical to segregate amine waste from other chemical waste streams to prevent hazardous reactions.[4][7]
-
Do not mix with:
2. Containerization:
-
Select a container that is compatible with organic amines. The original container is often a suitable choice.[8]
-
Ensure the container is in good condition, with a tightly sealing cap to prevent leaks and the release of vapors.[4][8]
-
For liquid waste, use a container designed for liquids.[8]
3. Labeling:
-
Clearly label the waste container with the following information:[7]
-
The words "Hazardous Waste"
-
The full chemical name: "1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine"
-
The approximate concentration and quantity
-
The date of accumulation
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, cool, and well-ventilated satellite accumulation area.[1][4][8]
-
The storage area should be away from direct sunlight, heat sources, and incompatible substances.[4]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4][7]
-
Provide them with the full details of the waste, including the chemical name and quantity.
6. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][3][7]
-
Collect the absorbent material and spilled chemical using non-sparking tools and place it in a designated hazardous waste container.[1]
-
The resulting mixture must be disposed of as hazardous waste.[7]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(furan-2-yl)-N¹,N¹-dimethylethane-1,2-diamine. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Chemical Hazards: This substance is harmful if swallowed or inhaled and causes severe skin and eye burns.[1][2] It can also cause respiratory irritation.[3] The vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this chemical to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause severe eye damage, including blindness.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing.[1][4] | Prevents skin contact which can cause chemical burns.[1] |
| Respiratory Protection | Use only under a chemical fume hood.[1] If a fume hood is not available or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] | Prevents inhalation of harmful vapors and mists.[1] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this chemical within a designated chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Employ non-sparking tools and take precautionary measures against static discharge.[1]
-
Avoid contact with skin, eyes, and clothing.[1] Do not breathe mists or vapors.[1]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Ensure eyewash stations and safety showers are in close proximity to the workstation.[1][5]
Storage:
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated area designated for corrosives.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1]
Emergency Procedures
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][5]
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Call a physician immediately.[1][5]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
If swallowed: Rinse mouth with water. DO NOT induce vomiting. Call a physician or poison control center immediately.[1][5]
Fire Fighting:
-
Use CO₂, dry chemical, dry sand, or alcohol-resistant foam to extinguish a fire.[1]
-
Water mist may be used to cool closed containers.[1]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
Spills:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Soak up the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[1]
-
Do not let the product enter drains.[3]
Disposal Plan
Dispose of this chemical and its container as hazardous waste. All disposal practices must comply with federal, state, and local regulations.
Waste Collection and Segregation:
-
Use a dedicated, properly labeled hazardous waste container for the chemical and any contaminated materials.[4]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[4]
-
Do not mix this waste with other waste streams, especially incompatible materials.[4]
Storage of Waste:
-
Store waste containers in a designated, well-ventilated area, away from ignition sources.[6]
-
Keep containers securely sealed when not in use.[6]
Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[4]
Workflow Diagram
Caption: Chemical Handling Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
